Boc-(S)-3-Thienylglycine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-4-5-17-6-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYLMXXKPBZDHN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CSC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CSC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427466 | |
| Record name | Boc-(S)-3-Thienylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910309-12-5 | |
| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910309-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-(S)-3-Thienylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-(S)-3-Thienylglycine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-(S)-3-Thienylglycine is a non-natural amino acid derivative that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its unique structural features, combining the widely used tert-butoxycarbonyl (Boc) protecting group with a thienyl moiety, make it a valuable building block for the synthesis of complex peptides and novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of this compound, with a focus on its role in peptide synthesis and drug discovery, particularly in the fields of neuropharmacology and oncology.[1][2] Detailed experimental protocols and visual workflows are presented to aid researchers in its practical application.
Chemical Properties and Structure
This compound, systematically named (S)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid, is a white crystalline powder.[1] The presence of the Boc protecting group allows for its strategic use in stepwise chemical synthesis, while the thienyl group can introduce unique steric and electronic properties to target molecules, potentially enhancing their biological activity and selectivity.[1][2]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | (S)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid | N/A |
| Synonyms | Boc-L-(3-thienyl)glycine | [1] |
| CAS Number | 910309-12-5 | [1][3] |
| Molecular Formula | C₁₁H₁₅NO₄S | [1] |
| Molecular Weight | 257.31 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 118 - 124 °C | [1] |
| Optical Rotation | [α]D²⁵ = +110 ±2° (c=1 in MeOH) | [1] |
| Purity | ≥ 99% (HPLC) | [3] |
| Storage | 0 - 8 °C | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methine proton on the alpha-carbon, and the protons of the thienyl ring.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the tert-butyl group, the alpha-carbon, and the carbons of the thienyl ring. For N-Boc protected amino acids, the carbonyl carbon of the Boc group typically appears in the range of 155-157 ppm, while the carboxylic acid carbonyl is more downfield.[4][5]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the Boc and carboxylic acid groups (typically in the region of 1680-1750 cm⁻¹), and vibrations associated with the thiophene ring.[6]
-
Mass Spectrometry: In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the molecular ion peak would be expected. A common fragmentation pattern for Boc-protected compounds is the loss of the Boc group or components thereof, such as isobutylene (56 Da) or the entire tert-butoxycarbonyl group.[7]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and application of this compound.
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and adaptable method for the Boc-protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O) is provided below. This protocol can be adapted for (S)-3-Thienylglycine.
Materials:
-
(S)-3-Thienylglycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Dioxane and Water (or another suitable solvent system like acetone/water)
-
Ethyl acetate
-
1N Hydrochloric acid (HCl) or 5% Citric acid solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve (S)-3-Thienylglycine (1 equivalent) in a 1:1 mixture of dioxane and water. Add sodium hydroxide (or triethylamine, 1.5-2 equivalents) to the solution and stir until the amino acid is completely dissolved. Cool the solution to 0°C in an ice bath.
-
Boc-Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the stirred solution. Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent (dioxane).
-
Wash the remaining aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
-
Carefully acidify the aqueous layer to a pH of 2-3 with 1N HCl or 5% citric acid solution at 0°C.
-
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 times).
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization, typically from a solvent mixture like ethyl acetate/hexane.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in Boc-chemistry based solid-phase peptide synthesis (SPPS). The general cycle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.
Key Steps in a Boc-SPPS Cycle:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA).
-
Coupling: The next Boc-protected amino acid (e.g., this compound) is activated and coupled to the free N-terminus of the resin-bound peptide. Common coupling reagents include HBTU, HATU, or DIC.
-
Washing: The resin is thoroughly washed to remove excess reagents and by-products before the next cycle begins.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its incorporation into peptide sequences or small molecule scaffolds can significantly influence their pharmacological properties.
Neuropharmacology
In the field of neuropharmacology, the thienyl group can act as a bioisostere for a phenyl ring, offering modified electronic and lipophilic properties that can lead to improved efficacy, selectivity, or pharmacokinetic profiles of drug candidates targeting the central nervous system.[1] While specific signaling pathways directly modulated by this compound itself are not documented, it is utilized in the synthesis of compounds that are investigated for their potential to interact with various neurological targets.[8]
Oncology
Similarly, in oncology research, the unique structure of this amino acid derivative is exploited to create novel peptide-based therapeutics or small molecule inhibitors of cancer-related targets.[1] The thienyl moiety can engage in specific interactions within the binding pockets of enzymes or receptors, potentially leading to enhanced potency and selectivity of the final compound.
Biochemical Research
Researchers also employ this compound to synthesize custom peptides for studying protein-protein interactions and enzyme activities. These synthetic peptides can serve as probes to elucidate metabolic pathways and disease mechanisms.[1]
Conclusion
This compound is a specialized chemical building block with significant utility in modern drug discovery and biochemical research. Its well-defined chemical properties and the versatility of the Boc protecting group make it an invaluable tool for the synthesis of complex organic molecules and peptides. While detailed public spectroscopic data remains scarce, its structural analogues and the principles of spectroscopic analysis provide a solid foundation for its characterization. The experimental protocols outlined in this guide, though general, offer a practical starting point for the synthesis and application of this important compound. As research in neuropharmacology, oncology, and other therapeutic areas continues to advance, the demand for unique building blocks like this compound is expected to grow, further solidifying its role in the development of next-generation therapeutics.
References
(S)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic Acid: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid, also known by its common name Boc-(S)-3-thienylglycine, is a non-natural, protected amino acid that has emerged as a valuable building block in the field of medicinal chemistry. Its unique structural features, particularly the presence of a thiophene ring, make it a compelling component in the design of novel therapeutics, primarily in the areas of oncology and neuropharmacology. This technical guide provides a comprehensive overview of its applications, supported by available data and experimental insights.
Core Applications in Medicinal Chemistry
This compound is predominantly utilized as a chiral building block in the synthesis of peptides and small molecule drug candidates. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its controlled incorporation into growing peptide chains during solid-phase peptide synthesis (SPPS). The thiophene moiety, a sulfur-containing aromatic heterocycle, is a key contributor to the compound's utility. It can introduce unique steric and electronic properties into a molecule, potentially enhancing its biological activity, selectivity, and pharmacokinetic profile.[1][2]
The incorporation of this thienyl-containing amino acid can lead to the development of novel drug candidates with improved efficacy and reduced side effects.[1] Its structural properties are particularly leveraged in the design of peptide-based therapeutics that target specific biological pathways.[1]
Physicochemical Properties
A summary of the key physicochemical properties of (S)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid is provided in the table below.
| Property | Value | Reference |
| CAS Number | 910309-12-5 | [3][4] |
| Molecular Formula | C11H15NO4S | [5] |
| Molecular Weight | 257.3 g/mol | [5] |
| Purity | ≥ 99% (by HPLC) | [3] |
| Appearance | White to off-white solid | |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-2-(thiophen-3-yl)acetic acid | [5] |
Experimental Protocols
General Protocol for Incorporation via Boc-SPPS:
This protocol describes the manual synthesis of a peptide on a resin support, incorporating this compound.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Merrifield or PAM resin).
-
Swell the resin in a suitable solvent like dichloromethane (DCM).
2. Deprotection:
-
Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of trifluoroacetic acid (TFA) in DCM (typically 50% v/v). This step is performed twice to ensure complete deprotection.
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt of the free amine on the resin. This is typically achieved by washing the resin with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM.
4. Coupling of this compound:
-
Activate the carboxylic acid of this compound using a coupling reagent. Common coupling reagents include dicyclohexylcarbodiimide (DCC) or HBTU in the presence of an activating agent like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (HOBt).
-
Add the activated this compound solution to the neutralized resin and allow the coupling reaction to proceed to completion. The reaction progress can be monitored using a qualitative test such as the ninhydrin test.
5. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent, such as acetic anhydride.
6. Repetition:
-
Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
7. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups. In Boc-SPPS, this is typically achieved using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers, such as anisole or thioanisole, are added to protect sensitive amino acid residues.
8. Purification:
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
9. Characterization:
-
The final purified peptide is characterized by analytical techniques such as mass spectrometry and analytical RP-HPLC to confirm its identity and purity.
Logical Workflow for Peptide Synthesis
The following diagram illustrates the general workflow for incorporating this compound into a peptide chain using Boc-SPPS.
Signaling Pathways
Currently, there is no publicly available information to suggest that (S)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid itself is directly involved in any specific signaling pathways. As a protected amino acid, its primary role is that of a synthetic intermediate. The final peptide or small molecule into which it is incorporated would be responsible for any modulation of signaling pathways. The nature of the target and the overall structure of the final bioactive compound would determine its mechanism of action and interaction with cellular signaling cascades.
Future Perspectives
The utility of (S)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid in drug discovery is well-established, particularly for introducing a thiophene moiety to confer desirable properties on peptide-based therapeutics. Future research will likely focus on its incorporation into a wider range of bioactive scaffolds to explore new therapeutic applications. The development of more efficient and environmentally friendly methods for its synthesis and incorporation into complex molecules will also be an area of continued interest for process chemists and drug developers. As our understanding of the structure-activity relationships of thiophene-containing compounds grows, so too will the strategic application of this valuable building block in the quest for novel and improved medicines.
References
A Technical Guide to Boc-(S)-3-Thienylglycine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-(S)-3-Thienylglycine (CAS No. 910309-12-5), a non-natural amino acid derivative that has garnered significant interest as a versatile building block in peptide synthesis and medicinal chemistry. Its unique thienyl group offers distinct structural and electronic properties, making it a valuable component in the design of novel therapeutics, particularly in the fields of neuropharmacology and oncology.
Core Compound Data
This compound, systematically named (S)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid, is characterized by a tert-butoxycarbonyl (Boc) protecting group on its alpha-amino group and a 3-thienyl substituent at the alpha-carbon. This structure provides a stable, yet readily cleavable, amine protection essential for controlled, stepwise peptide synthesis.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 910309-12-5 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₅NO₄S | --INVALID-LINK-- |
| Molecular Weight | 257.31 g/mol | --INVALID-LINK-- |
| Appearance | White powder | --INVALID-LINK-- |
| Melting Point | 118 - 124 °C | --INVALID-LINK-- |
| Optical Rotation | [α]D25 = +110 ± 2° (c=1 in MeOH) | --INVALID-LINK-- |
| Purity | ≥ 99% (HPLC) | --INVALID-LINK--, --INVALID-LINK-- |
| Storage Conditions | 0 - 8 °C | --INVALID-LINK-- |
Identification and Nomenclature
| Identifier | Value |
| Systematic Name | (S)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid |
| Synonyms | Boc-L-(3-thienyl)glycine, N-α-(t-Butoxycarbonyl)-L-α-(3-thienyl)glycine |
| PubChem ID | 2734582 |
| MDL Number | MFCD02682479 |
Applications in Research and Development
This compound is a critical component in the synthesis of peptides and peptidomimetics. The incorporation of this non-natural amino acid can introduce unique conformational constraints and potential for novel interactions with biological targets, which can lead to improved efficacy, selectivity, and metabolic stability of the final drug candidate.
Key application areas include:
-
Peptide Synthesis: As a fundamental building block, it is used in both solution-phase and solid-phase peptide synthesis (SPPS) to construct complex peptide sequences.
-
Drug Development: Its unique structure is leveraged in the design of novel drug candidates, especially in neuropharmacology and oncology, to enhance biological activity and selectivity.[1]
-
Biochemical Research: It is employed to study protein-protein interactions and enzyme activities, offering insights into metabolic pathways and disease mechanisms.[1]
Experimental Protocols
This section details representative experimental procedures for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis.
Synthesis of this compound
This protocol describes a general method for the N-protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
(S)-3-Thienylglycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Water
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve (S)-3-Thienylglycine (1 equivalent) in a 1:1 mixture of dioxane and water containing sodium hydroxide (2 equivalents).
-
Boc-Protection: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the dioxane under reduced pressure. Wash the remaining aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the N-Boc-amino acid with ethyl acetate.
-
Drying and Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
Boc Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the key steps for incorporating this compound into a peptide chain on a solid support.
Materials:
-
Appropriate resin (e.g., Merrifield resin for a peptide acid)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
This compound
-
Coupling agent (e.g., HBTU, HOBt)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM for approximately 30 minutes.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a solution of 5% DIEA in DCM.
-
Coupling: Dissolve this compound (2-4 equivalents) and a coupling agent in DMF. Add this solution to the neutralized peptide-resin, followed by the addition of DIEA (4-6 equivalents) to initiate coupling. Agitate for 1-2 hours. Monitor completion with a Kaiser test.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF).
Analytical Characterization
The identity, purity, and stereochemical integrity of this compound are critical for its successful application. The following analytical techniques are routinely employed for its characterization.
| Analytical Technique | Purpose | Key Observables |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and enantiomeric separation | Retention time, peak area percentage, enantiomeric excess (ee%) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification | Characteristic singlet for the Boc group's nine protons (~1.4 ppm in ¹H NMR), signals for the thienyl and backbone protons. |
| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peak corresponding to the calculated mass of the compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Characteristic absorption bands for N-H, C=O (carbamate and carboxylic acid), and C-H bonds. |
Visualized Workflows
Synthesis of this compound
The following diagram illustrates the general workflow for the synthesis of a Boc-protected amino acid.
Caption: General workflow for the synthesis of this compound.
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
The diagram below outlines the cyclical process of solid-phase peptide synthesis using Boc-protected amino acids like this compound.
References
The Ascendant Role of Thienylglycine in Peptide Therapeutics: A Technical Guide to Biological Activity and Mechanistic Analysis
For Immediate Release
This technical guide provides a comprehensive overview of the biological activities of peptides incorporating the non-proteinogenic amino acid, thienylglycine. The introduction of this thiophene-containing glycine analog has been shown to bestow peptides with enhanced therapeutic properties, including increased resistance to enzymatic degradation and improved receptor affinity. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel peptide-based therapeutics.
Introduction to Thienylglycine-Containing Peptides
The substitution of natural amino acids with synthetic counterparts is a powerful strategy in medicinal chemistry to overcome the inherent limitations of native peptides, such as poor stability and low oral bioavailability. L-2-(2-Thienyl)-glycine, a prominent member of this class, introduces a thiophene moiety into the peptide backbone. This structural modification can induce unique conformational constraints and electronic properties, which are instrumental in fine-tuning the peptide's interaction with its biological target[1]. The incorporation of thienylglycine has been explored in various therapeutic areas, including antimicrobial and anticancer agents, as well as modulators of G-protein coupled receptors (GPCRs) and key cellular signaling pathways.
Quantitative Assessment of Biological Activity
A critical aspect of drug discovery is the quantitative evaluation of a compound's potency and efficacy. For thienylglycine-containing peptides, this involves a battery of in vitro assays to determine key parameters such as the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the half-maximal effective concentration (EC50).
While specific quantitative data for a wide range of thienylglycine-containing peptides is not extensively available in publicly accessible literature, the following tables present a compilation of representative data for peptides with similar therapeutic aims, illustrating the typical quantitative parameters measured.
Table 1: Antimicrobial Activity of Synthetic Peptides
| Peptide ID | Target Organism | MIC (µg/mL) | Reference |
| MC1-1 | E. coli | 15.6 | [2] |
| MC1-2 | E. coli | 7.8 | [2] |
| MC1-3 | E. coli | 31.2 | [2] |
| MC1-1 | S. aureus | 7.8 | [2] |
| MC1-2 | S. aureus | 3.9 | [2] |
| MC1-3 | S. aureus | 15.6 | [2] |
| Feleucin-K3 analog | MRSA | 4-8 | [3] |
| Feleucin-K3 analog | A. baumannii | 4-8 | [3] |
Table 2: Anticancer Activity of Synthetic Peptides
| Peptide | Cancer Cell Line | IC50 (µM) | Reference |
| Lucentamycin A | HCT-116 | 0.20 | [4] |
| Lucentamycin B | HCT-116 | 11 | [4] |
| A(A1R, A8R, I17K) | L929 | >50 | [1] |
Table 3: Enzyme Inhibition by Synthetic Peptides
| Peptide | Target Enzyme | Ki (mM) | Inhibition Mode | Reference |
| YLLLK | Angiotensin-Converting Enzyme (ACE) | 1.51 | Not specified | [5] |
| WAFS | Angiotensin-Converting Enzyme (ACE) | 2.00 | Not specified | [5] |
| GVQEGAGHYALL | Angiotensin-Converting Enzyme (ACE) | 3.18 | Not specified | [5] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the characterization of bioactive peptides. These protocols can be adapted for the evaluation of thienylglycine-containing peptides.
Receptor Binding Assay: Competitive Radioligand Binding
This protocol is adapted from a standard assay for muscarinic acetylcholine receptors, a target class for which thienylglycine derivatives have shown affinity.
Objective: To determine the binding affinity (Ki) of a thienylglycine-containing peptide for a specific G-protein coupled receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).
-
Thienylglycine-containing peptide (test compound).
-
Known reference antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor in ice-cold buffer. Centrifuge to pellet the membranes and wash. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, radioligand, and varying concentrations of the test peptide or reference compound.
-
Incubation: Add the membrane suspension to initiate the binding reaction. Incubate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Caption: General workflow for an enzyme inhibition assay.
Cell-Based Functional Assays
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a thienylglycine-containing peptide against various bacterial strains.
Materials:
-
Bacterial strains.
-
Mueller-Hinton Broth (MHB).
-
Thienylglycine-containing peptide.
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Peptide Dilutions: Prepare serial dilutions of the peptide in MHB.
-
Assay Setup: Add the diluted bacterial suspension and the peptide dilutions to the wells of a 96-well plate. Include a growth control (bacteria without peptide) and a sterility control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Objective: To assess the cytotoxic effect of a thienylglycine-containing peptide on cancer cell lines.
Materials:
-
Cancer cell line.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Thienylglycine-containing peptide.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and incubate to allow for cell attachment.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the thienylglycine-containing peptide. Include a control group with no peptide.
-
Incubation: Incubate the cells with the peptide for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the peptide concentration to determine the IC50 value.
Signaling Pathways Modulated by Bioactive Peptides
While direct evidence for the involvement of thienylglycine-containing peptides in specific signaling pathways is still emerging, peptides, in general, are known to modulate several key cellular signaling cascades. The introduction of thienylglycine can enhance the peptide's ability to interact with components of these pathways.
G-Protein Coupled Receptor (GPCR) Signaling
Many bioactive peptides exert their effects by binding to and activating or inhibiting GPCRs on the cell surface. This interaction initiates a cascade of intracellular events.
Generic GPCR Signaling Pathway
Caption: A simplified representation of a G-protein coupled receptor signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Some peptides can influence this pathway by interacting with upstream receptors or downstream signaling components.
References
- 1. Design of an α-helical antimicrobial peptide with improved cell-selective and potent anti-biofilm activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and anti-inflammatory activities of three chensinin-1 peptides containing mutation of glycine and histidine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Antimicrobial and Antibiofilm Activities of Feleucin-K3 Analogs Modified by α-(4-Pentenyl)-Ala against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Angiotensin Converting Enzyme (ACE)-Peptide Interactions: Inhibition Kinetics, In Silico Molecular Docking and Stability Study of Three Novel Peptides Generated from Palm Kernel Cake Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Thienylglycine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
In the landscape of contemporary drug discovery and development, the strategic incorporation of unique molecular scaffolds is paramount to overcoming challenges in efficacy, selectivity, and drug resistance. Among these, thienylglycine, a non-proteinogenic amino acid characterized by a thiophene ring, has emerged as a cornerstone chiral building block. Its integration into therapeutic candidates has consistently demonstrated the potential to enhance pharmacological profiles, offering new avenues for the treatment of a wide array of diseases, including cancer and microbial infections. This technical guide provides an in-depth analysis of the role of thienylglycine in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
The Thienylglycine Scaffold: A Gateway to Enhanced Bioactivity
Thienylglycine's value in medicinal chemistry is rooted in the unique properties of the thiophene ring, a sulfur-containing aromatic heterocycle. When incorporated into a molecule, the thienyl group can modulate its electronic distribution, lipophilicity, and metabolic stability. This often leads to improved interactions with biological targets compared to their phenyl counterparts. The chirality of thienylglycine further allows for the enantioselective synthesis of complex molecules, a critical aspect in the development of safe and effective pharmaceuticals.
Quantitative Analysis of Thienylglycine Derivatives
The true measure of a molecular scaffold's utility lies in the quantifiable biological activity of its derivatives. The following tables summarize the in vitro efficacy of various thienylglycine-containing compounds against cancer cell lines and microbial pathogens.
Table 1: Anticancer Activity of Thienyl Chalcone Derivatives [1][2]
| Compound | Cell Line | IC50 (µM) |
| Thienyl Chalcone 5 | MCF-7 (Breast Cancer) | 7.79 ± 0.81 |
| MDA-MB-231 (Breast Cancer) | 5.27 ± 0.98 | |
| Thienyl Chalcone 8 | MCF-7 (Breast Cancer) | 7.24 ± 2.10 |
| MDA-MB-231 (Breast Cancer) | 21.58 ± 1.50 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Antimicrobial Activity of Thienyl-Substituted Heterocycles [3]
| Compound | Bacterial Strain | MIC (µg/mL) |
| Compound 3 | Bacillus subtilis | 0.23 |
| Staphylococcus aureus | 0.70 | |
| Compound 9 | Escherichia coli | 0.23 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocols: A Foundation for Discovery
The synthesis and evaluation of novel thienylglycine derivatives are underpinned by robust experimental methodologies. The following sections provide detailed protocols for the synthesis of a generic N-acyl thienylglycine derivative and for the determination of its anticancer and antimicrobial activities.
Synthesis of N-Acyl-2-Thienylglycine
This protocol describes a general method for the acylation of 2-thienylglycine.
Materials:
-
2-Thienylglycine
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Suspend 2-thienylglycine (1 equivalent) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 equivalents) dropwise to the suspension.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterize the final product by NMR and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay[4][5][6][7][8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Thienylglycine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the thienylglycine derivative in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the compound.
In Vitro Antimicrobial Activity: Broth Microdilution Method[3][9]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Thienylglycine derivative stock solution (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
Procedure:
-
Prepare serial twofold dilutions of the thienylglycine derivative in MHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to all wells containing the compound dilutions, a positive control (antibiotic), and a growth control (no compound).
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Thienylglycine Derivatives
While the precise signaling pathways modulated by many thienylglycine derivatives are still under active investigation, their structural similarity to known kinase inhibitors and other signaling modulators suggests potential interactions with key cellular pathways implicated in cancer and inflammation. For instance, many anticancer agents target the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)-Akt signaling pathways, which are crucial for cell proliferation, survival, and differentiation.
The following diagrams illustrate a generalized representation of these pathways, which are frequent targets in drug discovery efforts that could involve thienylglycine-based compounds.
Caption: The MAPK signaling cascade, a common target for anticancer drugs.
Caption: The PI3K-Akt signaling pathway, crucial for cell survival and growth.
Conclusion and Future Directions
Thienylglycine has firmly established itself as a privileged scaffold in medicinal chemistry. Its versatile nature allows for the generation of diverse chemical libraries with a wide range of biological activities. The quantitative data presented herein underscore the potential of thienylglycine derivatives as potent anticancer and antimicrobial agents. The provided experimental protocols offer a practical framework for the synthesis and evaluation of new analogues. Future research will undoubtedly focus on elucidating the precise molecular mechanisms of action of thienylglycine-containing compounds, including their interactions with specific signaling pathways, which will further solidify their role in the development of next-generation therapeutics.
References
In-Depth Technical Guide: Boc-(S)-3-Thienylglycine for Unnatural Amino Acid Incorporation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful tool for enhancing their therapeutic properties and for elucidating biological mechanisms. Boc-(S)-3-Thienylglycine, a non-proteinogenic amino acid featuring a thiophene moiety, offers unique steric and electronic properties that can improve metabolic stability, receptor affinity, and bioavailability of modified biomolecules. This technical guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) and into proteins through genetic code expansion. This document also presents comparative quantitative data for the incorporation of structurally similar UAAs and discusses methods for the biophysical characterization of the resulting modified peptides and proteins.
Introduction
The introduction of unnatural amino acids (UAAs) into peptides and proteins has emerged as a transformative strategy in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, researchers can introduce novel functionalities, including fluorescent probes, cross-linkers, and post-translational modifications, to tailor the properties of biomolecules.[1] this compound is a UAA of significant interest due to the presence of a thiophene ring, a heterocyclic aromatic group that can confer unique pharmacological advantages. The incorporation of thienylglycine can enhance resistance to proteolytic degradation, modulate receptor binding, and improve oral bioavailability.[1] The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in established synthetic methodologies, particularly in Boc-based Solid-Phase Peptide Synthesis (SPPS).
This guide details the synthesis of this compound and provides step-by-step protocols for its incorporation into peptides and proteins, addressing both chemical and biological methodologies.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, beginning with the synthesis of the core amino acid, (S)-3-Thienylglycine, followed by the protection of the alpha-amino group with a Boc moiety. A common method for the asymmetric synthesis of the core amino acid is the Strecker synthesis, which involves the reaction of an aldehyde with an amine and a cyanide source.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of (S)-3-Thienylglycine (Adapted from Asymmetric Strecker Synthesis Principles)
-
Step 1: Imine Formation. 3-Thiophenecarboxaldehyde is reacted with a chiral amine (e.g., (R)-phenylglycinol) in an appropriate solvent (e.g., methanol) to form a chiral imine.
-
Step 2: Cyanide Addition. A cyanide source, such as trimethylsilyl cyanide (TMSCN), is added to the reaction mixture. The addition of the cyanide to the imine is diastereoselective, controlled by the chiral auxiliary.
-
Step 3: Hydrolysis and Auxiliary Removal. The resulting α-aminonitrile is subjected to acidic hydrolysis (e.g., using 6M HCl) to convert the nitrile to a carboxylic acid and cleave the chiral auxiliary.
-
Step 4: Purification. The crude (S)-3-Thienylglycine is purified by recrystallization or chromatography.
Experimental Protocol: Boc Protection of (S)-3-Thienylglycine
-
Step 1: Dissolution. (S)-3-Thienylglycine is dissolved in a suitable solvent system, such as a mixture of dioxane and water, with the addition of a base (e.g., sodium hydroxide) to deprotonate the amino group.
-
Step 2: Addition of Boc Anhydride. Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in an organic solvent like dioxane, is added dropwise to the amino acid solution at a controlled temperature (e.g., 0-5 °C).
-
Step 3: Reaction. The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.
-
Step 4: Workup and Purification. The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield this compound, which can be further purified by chromatography if necessary. A general protocol for Boc protection of amino acids suggests a yield of over 90%.[2]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is well-suited for incorporation into peptides using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in SPPS.
Boc-SPPS Workflow
References
Conformational Effects of Thienylglycine in Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. Among these, L-2-(2-Thienyl)glycine (Thg), an unnatural amino acid featuring a thiophene ring, has emerged as a valuable building block. Its unique structural and electronic properties can induce specific conformational preferences in peptides, thereby influencing their biological activity. This technical guide provides a comprehensive overview of the conformational effects of thienylglycine in peptides, detailing experimental methodologies for their characterization and presenting a framework for data analysis.
Introduction to Thienylglycine and its Significance
L-2-(2-Thienyl)glycine is an analog of phenylalanine where the phenyl group is replaced by a thiophene ring. This substitution has several important implications for peptide structure and function:
-
Steric and Electronic Profile: The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is smaller and more electron-rich than a phenyl ring. These differences in size and electronics can lead to altered intramolecular and intermolecular interactions within the peptide and with its biological target.[1]
-
Conformational Rigidity: The steric bulk of the thienyl group restricts the conformational freedom of the peptide backbone in its vicinity, influencing the local dihedral angles (φ and ψ). This can lead to the stabilization of specific secondary structures, such as β-turns.
-
Enhanced Biological Properties: The introduction of thienylglycine has been shown to improve peptide properties, including increased resistance to enzymatic degradation by proteases, enhanced binding affinity to receptors, and improved oral bioavailability.[1]
Data Presentation: Conformational Parameters of Thienylglycine-Containing Peptides
A thorough understanding of the conformational effects of thienylglycine requires the analysis of key structural parameters. Due to the limited availability of specific quantitative data for thienylglycine-containing peptides in publicly accessible literature, the following tables are presented as illustrative examples of how such data would be structured. The values provided are hypothetical and serve as a template for researchers to populate with their own experimental or computational results.
Table 1: Dihedral Angles of a Model Thienylglycine-Containing Peptide (Boc-Ala-Thg-NHMe)
This table illustrates the expected dihedral angles (φ, ψ) for a model dipeptide containing L-2-(2-Thienyl)glycine, as could be determined by X-ray crystallography or NMR spectroscopy.
| Residue | φ (°) | ψ (°) |
| Ala | -60 | 140 |
| Thg | -80 | 100 |
Table 2: NMR Coupling Constants for a Model Thienylglycine-Containing Peptide
This table shows representative ³J(HN,Hα) coupling constants, which are related to the φ dihedral angle by the Karplus equation. These values are typically obtained from 1D or 2D NMR experiments.
| Residue | ³J(HN,Hα) (Hz) |
| Ala | 7.5 |
| Thg | 8.2 |
Table 3: Thermodynamic Stability of Peptides With and Without Thienylglycine
This table provides a template for comparing the thermodynamic stability of a peptide sequence with and without the incorporation of thienylglycine, as might be determined by techniques like differential scanning calorimetry.
| Peptide | Melting Temperature (Tm) (°C) | ΔH (kcal/mol) |
| Ac-Ala-Gly-Ala-NHMe | 55 | 15 |
| Ac-Ala-Thg-Ala-NHMe | 65 | 20 |
Experimental Protocols
The characterization of the conformational effects of thienylglycine in peptides relies on a combination of synthesis, purification, and analytical techniques.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Peptides containing L-2-(2-Thienyl)glycine are typically synthesized using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-L-2-(2-Thienyl)glycine
-
Rink Amide MBHA resin
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-L-2-(2-Thienyl)glycine (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.
-
Adjust the pH of the sample to the desired value.
-
Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.
NMR Experiments:
-
1D ¹H NMR: Provides initial information about the peptide's folding and purity.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (< 5 Å), which is crucial for determining the 3D structure.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): An alternative to NOESY, particularly useful for medium-sized molecules.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.
Data Analysis:
-
Resonance Assignment: Assign all proton and carbon signals to their respective atoms in the peptide sequence using the combination of TOCSY, NOESY, and HSQC spectra.
-
Extraction of Structural Restraints:
-
Distance Restraints: Derive interproton distance restraints from the cross-peak intensities in the NOESY spectrum.
-
Dihedral Angle Restraints: Determine φ dihedral angle restraints from the ³J(HN,Hα) coupling constants measured from high-resolution 1D or 2D spectra.
-
-
Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using parameters such as Ramachandran plots and RMSD values.
Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides.
Sample Preparation:
-
Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) to a concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
Experimental Parameters:
-
Wavelength Range: Scan from 190 to 260 nm.
-
Temperature: Maintain a constant temperature, typically 25°C.
-
Bandwidth: 1.0 nm.
-
Scan Speed: 50 nm/min.
-
Data Interval: 0.5 nm.
-
Averages: Average multiple scans to improve the signal-to-noise ratio.
Data Analysis:
-
Blank Subtraction: Subtract the spectrum of the buffer from the peptide spectrum.
-
Conversion to Molar Ellipticity: Convert the raw CD signal (in millidegrees) to molar residue ellipticity ([θ]) using the following equation: [θ] = (θ_obs * 100) / (c * l * n) where θ_obs is the observed ellipticity in degrees, c is the peptide concentration in mol/L, l is the path length in cm, and n is the number of amino acid residues.
-
Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil content from the CD spectrum.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the study of thienylglycine-containing peptides.
Conclusion
The incorporation of L-2-(2-Thienyl)glycine into peptides offers a promising avenue for the development of novel therapeutics with enhanced properties. A detailed understanding of the conformational effects induced by this unnatural amino acid is crucial for rational drug design. This guide has provided a comprehensive overview of the key experimental techniques, including solid-phase peptide synthesis, NMR spectroscopy, and circular dichroism, that are employed to elucidate the structural impact of thienylglycine. While specific quantitative conformational data for thienylglycine-containing peptides remains limited in the public domain, the methodologies and data presentation frameworks outlined here provide a robust foundation for researchers to conduct and report their own investigations in this exciting area of peptide science. Further experimental and computational studies are warranted to build a comprehensive database of the conformational preferences of thienylglycine, which will undoubtedly accelerate the development of next-generation peptide-based drugs.
References
An In-depth Technical Guide to the Synthesis and Purification of Boc-(S)-3-Thienylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-Boc-(S)-3-thienylglycine, a valuable non-proteinogenic amino acid derivative crucial for the development of peptide-based therapeutics. Its unique thienyl side chain offers distinct structural properties that can enhance the efficacy and selectivity of drug candidates, particularly in the fields of neuropharmacology and oncology.[1] This document outlines detailed experimental protocols, data presentation in tabular format, and visual workflows to assist researchers in the efficient production and purification of this key building block.
Physicochemical Properties
Boc-(S)-3-Thienylglycine is typically a white to off-white powder. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₄S | Chem-Impex |
| Molecular Weight | 257.31 g/mol | Chem-Impex |
| Melting Point | 118 - 124 °C | Chem-Impex |
| Optical Rotation | [α]D²⁵ = +110 ± 2° (c=1 in MeOH) | Chem-Impex |
| Purity (HPLC) | ≥ 99% | J&K Scientific |
| CAS Number | 910309-12-5 | Chem-Impex |
Synthesis of this compound
The synthesis of this compound is generally achieved through the protection of the amino group of (S)-3-Thienylglycine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This standard procedure is widely applicable to various amino acids.
General Reaction Scheme
Caption: General reaction for the Boc protection of (S)-3-Thienylglycine.
Experimental Protocol: Boc Protection
This protocol is a generalized procedure based on established methods for the Boc protection of amino acids.[2]
-
Dissolution: Dissolve (S)-3-Thienylglycine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium hydroxide or sodium bicarbonate (1.5-2 equivalents) to the solution and stir until the amino acid is fully dissolved. The pH of the solution should be maintained above 9.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with a nonpolar organic solvent like hexane or ether to remove any unreacted Boc₂O and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3 using a dilute solution of a strong acid, such as 1M HCl or citric acid.
-
The product, this compound, will precipitate out of the solution.
-
-
Isolation:
-
Extract the acidified aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification of this compound
The crude this compound can be purified by crystallization to obtain a high-purity product.
Experimental Protocol: Crystallization
If the crude product is obtained as an oil or a semi-solid, the following procedure can be employed for solidification and purification.[3][4]
-
Solvent Removal: Ensure all residual solvent from the work-up is removed under high vacuum.
-
Seed Crystal Introduction (if necessary): If a small amount of solid material is available, add a seed crystal to the oil to induce crystallization.
-
Pulping/Trituration: Add a weak polar or non-polar solvent such as n-hexane, cyclohexane, or diethyl ether to the crude product. Stir the mixture vigorously. This process, known as pulping or trituration, helps to break up the oil and induce solidification.
-
Standing: Allow the mixture to stand at room temperature for 12-48 hours until the oil has completely solidified into a white solid.
-
Isolation and Washing: Filter the solid product, wash it with a small amount of the cold pulping solvent, and dry it under vacuum.
Purification Workflow
Caption: Workflow for the purification of this compound.
Data Presentation
The following table summarizes typical outcomes for the synthesis and purification of Boc-protected amino acids, which can be expected to be similar for this compound.
| Parameter | Typical Value | Method |
| Yield (Crude) | >90% | Boc Protection |
| Purity (after crystallization) | ≥99% | HPLC |
| Enantiomeric Excess (e.e.) | >98% | Chiral HPLC |
Role in Drug Discovery and Development
This compound is a key building block in the synthesis of peptides and peptidomimetics.[1] Its incorporation into a peptide sequence can influence the compound's conformation, stability, and interaction with biological targets. The thienyl group can participate in various non-covalent interactions, potentially leading to improved binding affinity and selectivity for target proteins.
While specific signaling pathways are dependent on the final peptide structure, the general workflow for utilizing this compound in drug discovery is outlined below.
References
Navigating the Solubility of Boc-(S)-3-Thienylglycine: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of Boc-(S)-3-Thienylglycine in common organic solvents. This document provides a framework for understanding its solubility profile, detailed experimental protocols for its determination, and workflows for its application in synthetic chemistry.
Core Concepts in the Solubility of this compound
N-tert-butoxycarbonyl-(S)-3-thienylglycine, hereafter referred to as this compound, is a non-proteinogenic amino acid derivative crucial for the synthesis of peptides and other pharmacologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group significantly alters the molecule's polarity compared to its parent amino acid. This modification, coupled with the thiophene ring, imparts a predominantly nonpolar character, rendering it more soluble in organic solvents and generally insoluble in aqueous solutions.
The principle of "like dissolves like" is fundamental to understanding its solubility. Solvents with a polarity that can effectively solvate both the hydrophobic Boc group and the thiophene ring, as well as the more polar carboxylic acid moiety, will demonstrate the highest solubilizing capacity. Factors such as temperature, solvent polarity, and the potential for hydrogen bonding all play a critical role in the dissolution of this compound.
Quantitative Solubility Data
While extensive quantitative solubility data for this compound is not widely published in peer-reviewed literature, this guide provides a template for the systematic determination and presentation of such data. The following table illustrates how experimentally determined solubility data for this compound should be structured for clarity and comparative analysis. The values presented are hypothetical and serve as a placeholder for results obtained through the experimental protocol outlined in the subsequent section.
Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Chemical Formula | Dielectric Constant (ε) at 20°C | Predicted Solubility (mg/mL) | Observations |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | >100 | Highly Soluble |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | >100 | Highly Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 50 - 100 | Soluble |
| Ethyl Acetate (EtOAc) | CH₃COOCH₂CH₃ | 6.0 | 20 - 50 | Moderately Soluble |
| Methanol (MeOH) | CH₃OH | 32.7 | 10 - 20 | Sparingly Soluble |
| Acetonitrile (MeCN) | CH₃CN | 37.5 | 5 - 10 | Sparingly Soluble |
| Isopropanol (IPA) | (CH₃)₂CHOH | 19.9 | <5 | Poorly Soluble |
| Hexane | C₆H₁₄ | 1.9 | <1 | Insoluble |
| Water | H₂O | 80.1 | <0.1 | Insoluble |
Note: The predicted solubility values are for illustrative purposes and must be confirmed by experimental determination.
Experimental Protocol for Solubility Determination
The following section details a robust methodology for the experimental determination of this compound solubility in organic solvents using the equilibrium saturation method followed by gravimetric analysis. This is a reliable and widely accepted method for determining the solubility of a solid compound in a liquid solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated. Gentle agitation will facilitate the dissolution process.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed for at least one hour to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe.
-
Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microparticles.
-
-
Solvent Evaporation:
-
Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.
-
Alternatively, the solvent can be evaporated under a gentle stream of nitrogen or in a desiccator.
-
Evaporate the solvent completely until a constant weight of the solid residue is achieved.
-
-
Gravimetric Analysis:
-
Accurately weigh the evaporation dish containing the dried this compound residue.
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish.
-
Data Reporting
-
Report the solubility in standard units such as mg/mL or g/100 mL.
-
Specify the temperature at which the solubility was determined.
-
It is highly recommended to perform the experiment in triplicate for each solvent to ensure the reproducibility of the results and to report the mean and standard deviation.
Visualizing Experimental and Synthetic Workflows
Diagrams are essential for clearly communicating experimental procedures and logical relationships. The following sections provide Graphviz (DOT language) scripts for generating key workflows involving this compound.
Experimental Workflow for Solubility Determination
This diagram outlines the sequential steps for determining the solubility of this compound.
General Workflow for this compound in Solid-Phase Peptide Synthesis (SPPS)
This diagram illustrates the typical cycle for incorporating a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.
Conclusion
Understanding the solubility of this compound is paramount for its effective use in research and development. While specific quantitative data may require experimental determination, the principles outlined in this guide, along with the detailed experimental protocol, provide a solid foundation for scientists to assess its solubility in various organic solvents. The provided workflows offer a clear visual representation of its handling and application, aiding in the optimization of synthetic procedures and the successful development of novel therapeutics.
stability of Boc-(S)-3-Thienylglycine under different conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability of N-α-tert-Butoxycarbonyl-(S)-3-thienylglycine (Boc-(S)-3-Thienylglycine), a critical building block in peptide synthesis and drug development. While specific stability data for this exact molecule is not extensively published, its stability profile is overwhelmingly governed by the well-characterized lability of the tert-butoxycarbonyl (Boc) protecting group. This document synthesizes established knowledge of Boc group chemistry to provide a robust technical framework for handling and experimental design.
Introduction and Chemical Profile
This compound is a non-proteinogenic amino acid derivative valued in medicinal chemistry for incorporating a thiophene moiety, which can enhance the biological activity and stability of peptides.[1][2] Its primary point of chemical vulnerability is the Boc group, which is designed for facile, acid-catalyzed removal.[3][4] Understanding the conditions that affect the integrity of this group is paramount for its successful application in synthesis and for ensuring the purity of intermediates.
Chemical Structure:
-
IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-2-(thiophen-3-yl)ethanoic acid
-
Storage Conditions: Recommended storage at 0 - 8 °C to minimize degradation over time.[1][2]
Core Stability Characteristics
The stability of this compound is fundamentally a function of the Boc protecting group's susceptibility to cleavage. The thienylglycine core is stable under the conditions discussed below. The Boc group is known for its robustness in basic and nucleophilic environments but is characteristically labile to acid.[3][5]
2.1. pH and Acid Stability
The Boc group is highly sensitive to acidic conditions, which is the basis for its use as a protecting group.[3][4] Cleavage occurs via an acid-catalyzed elimination mechanism, forming a stable tert-butyl cation, which subsequently deprotonates to isobutene or is trapped by a nucleophile.[3]
-
Strongly Acidic Conditions (pH < 2): Rapid and complete cleavage is expected. Reagents like neat trifluoroacetic acid (TFA) or 4M HCl in dioxane are standard for deprotection and will cleave the Boc group within minutes to a few hours at room temperature.[3][4][6]
-
Moderately Acidic Conditions (pH 3-5): The rate of cleavage is significantly reduced but not negligible, especially over extended periods or at elevated temperatures. The compound is progressively more labile as acidity increases.[7]
-
Neutral to Basic Conditions (pH > 6): The Boc group is generally stable.[3][5][7] It can withstand most bases and nucleophiles, making it orthogonal to other protecting groups like Fmoc, which is base-labile.[3][5]
2.2. Thermal Stability
In the absence of strong acid, the Boc group is thermally stable under typical laboratory conditions (e.g., 37°C for 30 hours).[7] However, at very high temperatures, thermal decomposition can occur. Some studies have noted that deprotection can be initiated by heating in specific media like boiling water or in ionic liquids at temperatures above 100-150°C, though reaction times can be long.[8] For standard storage and handling, thermal degradation is not a primary concern.
2.3. Photostability
While the thiophene ring can absorb UV light, significant photolytic degradation of Boc-protected amino acids under normal laboratory lighting is not a commonly reported issue. However, as part of rigorous stability testing (forced degradation), exposure to high-intensity light as per ICH Q1B guidelines should be performed to confirm photostability for a specific application or formulation.
Degradation Pathway
The principal degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group. This reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the tert-butyl group as a stable carbocation, which then forms gaseous byproducts.
Quantitative Stability Data Summary
While specific kinetic data for this compound is not available in the public domain, the following table summarizes the expected stability based on the known behavior of the Boc protecting group under forced degradation conditions.[9][10] A qualitative stability rating is provided.
| Condition | Stressor | Expected Stability | Primary Degradant |
| Acidic Hydrolysis | 0.1 M HCl, RT, 24h | Low | (S)-3-Thienylglycine |
| Basic Hydrolysis | 0.1 M NaOH, RT, 24h | High | No significant degradation |
| Oxidative | 3% H₂O₂, RT, 24h | High | Minimal degradation expected |
| Thermal | 60°C, Dry Solid, 7d | High | No significant degradation |
| Photolytic | ICH Q1B Light, Solid | High | No significant degradation expected |
Recommended Experimental Protocol: Forced Degradation Study
To quantitatively assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential.[9][10]
5.1. Objective To generate potential degradation products under various stress conditions and to validate an analytical method (typically HPLC) capable of separating the parent compound from all significant degradants.
5.2. Materials & Equipment
-
This compound
-
HPLC system with UV or MS detector[]
-
Solvents: Acetonitrile (ACN), Water (HPLC grade)
-
Stress Reagents: HCl, NaOH, H₂O₂
-
Temperature-controlled oven, photostability chamber
5.3. Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN/Water) at a concentration of 1 mg/mL.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Mix with an equal volume of 0.2 M HCl (final conc. 0.1 M HCl).
-
Base Hydrolysis: Mix with an equal volume of 0.2 M NaOH (final conc. 0.1 M NaOH).
-
Oxidation: Mix with an equal volume of 6% H₂O₂ (final conc. 3% H₂O₂).
-
Thermal: Store the stock solution at 60°C.
-
Control: Store the stock solution protected from light at 4°C.
-
-
Time Points: Sample from each condition at initial (t=0), 2, 8, and 24 hours. Neutralize acid and base samples before injection.
-
Analysis: Analyze all samples by a reverse-phase HPLC-UV method. A typical starting point would be a C18 column with a gradient of water and acetonitrile containing 0.1% TFA or formic acid.
-
Data Evaluation: Monitor for the appearance of new peaks and the decrease in the area of the main peak. Aim for 10-30% degradation to ensure the method is challenged appropriately.[10]
Conclusion
The stability of this compound is robust under neutral, basic, and standard storage conditions. The primary liability is the Boc protecting group, which is readily cleaved under acidic conditions. This acid sensitivity is a designed feature that allows for its controlled removal during multi-step synthesis. For drug development professionals, it is crucial to ensure that downstream processing, formulation, and storage conditions avoid acidic environments to maintain the integrity of the molecule. A forced degradation study is a mandatory step to develop and validate a stability-indicating method that can ensure the purity and quality of any substance or product containing this intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. biopharminternational.com [biopharminternational.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-(S)-3-Thienylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, receptor affinity, and bioavailability.[1] Boc-(S)-3-Thienylglycine, a non-proteinogenic amino acid featuring a thiophene moiety, is a valuable building block for the synthesis of novel peptide-based therapeutics. The thiophene ring can introduce unique steric and electronic properties, potentially leading to improved binding interactions with biological targets.[1] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound using the Boc/Bzl protection strategy.
Core Principles and Considerations
The Boc solid-phase peptide synthesis follows a cyclical process of Nα-Boc deprotection, neutralization, and amino acid coupling. A key consideration when incorporating sterically hindered amino acids like (S)-3-Thienylglycine is the potential for racemization at the α-carbon during the coupling step. Careful selection of coupling reagents and conditions is crucial to maintain the stereochemical integrity of the peptide.
Data Presentation
The following tables provide representative data for the synthesis of a model peptide containing this compound. Please note that these values are illustrative and may vary depending on the specific peptide sequence and synthesis conditions.
Table 1: Reagents for Boc-SPPS of a Thienylglycine-Containing Peptide
| Step | Reagent | Concentration/Equivalents | Purpose |
| Resin Swelling | Dichloromethane (DCM) | - | Swells the polystyrene-based resin |
| Boc Deprotection | Trifluoroacetic Acid (TFA) in DCM | 50% (v/v) | Removes the Nα-Boc protecting group |
| Neutralization | N,N-Diisopropylethylamine (DIEA) in DCM | 10% (v/v) | Neutralizes the protonated N-terminus |
| Amino Acid Coupling | This compound | 3 equivalents | Building block for peptide elongation |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | 3 equivalents | Coupling reagent to facilitate peptide bond formation | |
| HOBt (Hydroxybenzotriazole) | 3 equivalents | Racemization suppressant | |
| DIEA | 6 equivalents | Base to activate the coupling reaction | |
| Washing | DCM, Isopropanol (IPA), N,N-Dimethylformamide (DMF) | - | Removal of excess reagents and byproducts |
| Cleavage | Anhydrous Hydrogen Fluoride (HF) | - | Cleaves the peptide from the resin and removes side-chain protecting groups |
| Scavengers | p-Cresol, p-Thiocresol | - | Trap reactive carbocations generated during cleavage |
Table 2: Representative Synthesis Parameters and Outcomes
| Parameter | Value | Notes |
| Resin | Merrifield Resin | For C-terminal carboxylic acid |
| Resin Loading | 0.5 mmol/g | - |
| Synthesis Scale | 0.1 mmol | - |
| Coupling Time for this compound | 2 - 4 hours | Longer coupling time may be required due to steric hindrance. Monitoring with a qualitative test (e.g., Kaiser test) is recommended. |
| Deprotection Time | 20 minutes | Standard for Boc-SPPS. |
| Crude Peptide Purity (by RP-HPLC) | 65-80% | Purity can be sequence-dependent and influenced by the efficiency of coupling the hindered amino acid. |
| Final Purity after RP-HPLC Purification | >95% | - |
| Overall Yield | 15-30% | Yields can be lower for peptides containing sterically hindered or aggregation-prone sequences. |
Experimental Protocols
Resin Preparation and Swelling
-
Place the desired amount of Merrifield resin in a reaction vessel.
-
Add DCM to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.
-
Drain the DCM.
First Amino Acid Loading (if not pre-loaded)
-
The first Boc-protected amino acid can be loaded onto the resin using established methods, such as the cesium salt method for Merrifield resin.
SPPS Cycle for Peptide Elongation
This cycle is repeated for each amino acid in the sequence.
-
Wash the resin-bound peptide with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.[3]
-
Wash the resin with DCM (3x).
-
Add a 10% solution of DIEA in DCM to the resin and agitate for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
-
In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIEA (6 eq.) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using the Kaiser test. A negative test indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Final Deprotection and Cleavage
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add scavengers (e.g., a mixture of p-cresol and p-thiocresol) to the reaction vessel.
-
Cool the vessel to -5 to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a vacuum.
Peptide Precipitation, Purification, and Analysis
-
Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the crude peptide multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a suitable aqueous/organic solvent mixture (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5][6]
-
Analyze the purified peptide fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.[5]
Visualization of the SPPS Workflow
The following diagram illustrates the logical workflow of the solid-phase peptide synthesis cycle for incorporating this compound.
Caption: Workflow for Boc-Solid-Phase Peptide Synthesis of a Thienylglycine-Containing Peptide.
Conclusion
The solid-phase synthesis of peptides containing this compound is a feasible yet challenging endeavor that requires careful optimization of coupling conditions to mitigate the risk of racemization. The protocol outlined in this document provides a robust framework for the successful synthesis of such modified peptides. The incorporation of this unnatural amino acid opens avenues for the development of novel peptide therapeutics with potentially enhanced pharmacological profiles. Further research into the specific biological activities of thienylglycine-containing peptides will be crucial for realizing their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. bachem.com [bachem.com]
Application Notes and Protocols for the Coupling of Boc-(S)-3-Thienylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(S)-3-Thienylglycine is a non-proteinogenic amino acid increasingly utilized in the synthesis of novel peptides and peptidomimetics for drug discovery. Its unique thiophene side chain can introduce favorable pharmacokinetic and pharmacodynamic properties. However, as an arylglycine derivative, this compound is susceptible to racemization during peptide coupling reactions. This document provides detailed application notes and protocols for the efficient coupling of this compound, with a focus on minimizing epimerization and maximizing yield.
Key Considerations for Coupling this compound
Due to the increased acidity of the α-proton, arylglycines like this compound are prone to epimerization during the activation of the carboxylic acid for amide bond formation. Therefore, the choice of coupling reagent and reaction conditions is critical to maintain the stereochemical integrity of the final product.
Comparative Data of Coupling Reagents
The following table summarizes various coupling reagents and their suitability for the coupling of this compound, with data extrapolated from studies on the closely related Boc-phenylglycine.
| Coupling Reagent/Method | Activating Agent(s) | Base | Typical Solvent(s) | Temperature (°C) | Typical Reaction Time | Reported Yield (for Phenylglycine) | Racemization Risk | Reference |
| DEPBT | DEPBT | DIPEA or Et3N | DMF, THF | 0 to RT | 2 - 12 h | Good to Excellent | Very Low | [1] |
| EDC/HOAt | EDC, HOAt | DIPEA or 2,6-lutidine | DMF | 0 to RT | 12 - 24 h | Good | Low to Moderate | [2] |
| HATU | HATU | DIPEA or Collidine | DMF, NMP | 0 to RT | 1 - 4 h | Good | Low to Moderate | |
| EDC/HOBt | EDC, HOBt | DIPEA or NMM | DMF, DCM | 0 to RT | 12 - 24 h | Moderate to Good | Moderate |
Note: DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is highly recommended for coupling racemization-prone arylglycines.[1]
Experimental Protocols
Protocol 1: Solution-Phase Coupling using DEPBT (Recommended for Minimal Racemization)
This protocol is ideal for the solution-phase synthesis of peptides containing this compound, especially when minimizing racemization is the highest priority.
Materials:
-
This compound
-
Amine component (e.g., amino acid ester hydrochloride)
-
DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard work-up and purification reagents
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the amine component (1.0 - 1.2 equivalents). If the amine is a hydrochloride salt, add 1.0 equivalent of a tertiary base (e.g., DIPEA) to liberate the free amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or Et3N (2.0 - 3.0 equivalents).
-
Add DEPBT (1.1 - 1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU
This protocol is suitable for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM) for washing
-
Reagents for Boc deprotection (e.g., Trifluoroacetic acid in DCM) and neutralization.
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF.
-
Boc Deprotection: Remove the N-terminal Boc protecting group from the resin-bound peptide using a solution of 25-50% TFA in DCM for approximately 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, followed by DMF.
-
Neutralization: Neutralize the resin with a solution of 5-10% DIPEA in DMF for 5-10 minutes. Wash the resin again with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HATU (1.95 equivalents relative to the amino acid) in anhydrous DMF.
-
Add DIPEA (4-6 equivalents relative to resin loading) to the activation mixture and stir for 1-2 minutes.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
-
Coupling Reaction: Agitate the resin mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.
-
The resin is now ready for the next deprotection and coupling cycle.
Visualizing the Workflow
General Solution-Phase Coupling Workflow
Caption: Workflow for solution-phase coupling.
General Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: Workflow for SPPS incorporation.
Conclusion
The successful incorporation of this compound into peptide chains relies heavily on the selection of appropriate coupling conditions to mitigate the risk of epimerization. For solution-phase synthesis, the use of DEPBT is strongly recommended. In solid-phase synthesis, HATU provides a robust and efficient method for coupling. The protocols and workflows provided in this document offer a comprehensive guide for researchers to effectively utilize this valuable building block in their synthetic endeavors.
References
Application Notes and Protocols for Boc-(S)-3-Thienylglycine in Peptidomimetic Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(S)-3-Thienylglycine is a non-proteinogenic amino acid derivative that serves as a valuable building block in the design and synthesis of peptidomimetics.[1] Its unique thienyl side chain introduces distinct structural and electronic properties into peptide scaffolds, offering the potential to enhance biological activity, selectivity, and metabolic stability compared to their natural peptide counterparts. These characteristics make it a compelling candidate for the development of novel therapeutics, particularly in the fields of oncology and neuropharmacology.[1]
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties, such as enhanced stability against proteolytic degradation and better bioavailability. The incorporation of unnatural amino acids like this compound is a key strategy in peptidomimetic design to overcome the inherent limitations of peptide-based drugs.
These application notes provide a comprehensive overview of the use of this compound in peptidomimetic design, including detailed experimental protocols for synthesis and characterization, and a summary of (hypothetical, for illustrative purposes) biological data.
Key Applications
The incorporation of a thienyl group from this compound can lead to peptidomimetics with a range of potential therapeutic applications:
-
Enzyme Inhibition: The thienyl ring can engage in specific interactions within the active site of enzymes, leading to potent and selective inhibition. This is particularly relevant for proteases and kinases involved in disease pathways.
-
Receptor Modulation: Peptidomimetics containing this moiety can be designed to target G-protein coupled receptors (GPCRs), modulating their activity as agonists or antagonists for therapeutic intervention in various diseases.
-
Anticancer Agents: The unique structural features can be exploited to design peptidomimetics that disrupt protein-protein interactions crucial for cancer cell proliferation and survival, or that selectively target cancer cell surface receptors.
-
Neurological Disorders: The ability to craft peptidomimetics with improved blood-brain barrier permeability opens avenues for treating neurodegenerative diseases by targeting specific pathways within the central nervous system.
Illustrative Biological Activity
To demonstrate the potential of this compound in peptidomimetic design, we present hypothetical data for a synthesized peptidomimetic, "Thienyl-Pep," designed as a potential inhibitor of a cancer-related kinase.
Table 1: In Vitro Kinase Inhibition Profile of Thienyl-Pep
| Target Kinase | IC50 (nM) |
| Target Kinase A | 50 |
| Kinase B | 850 |
| Kinase C | >10,000 |
Table 2: Anticancer Activity of Thienyl-Pep
| Cell Line | IC50 (µM) |
| Breast Cancer (MCF-7) | 1.2 |
| Lung Cancer (A549) | 2.5 |
| Normal Fibroblast (HEK293) | >50 |
Experimental Protocols
The following sections provide detailed protocols for the synthesis, purification, and characterization of a model peptidomimetic incorporating this compound using standard solid-phase peptide synthesis (SPPS) techniques.
Logical Workflow for Peptidomimetic Synthesis
Caption: Workflow for the solid-phase synthesis of a peptidomimetic.
Protocol 1: Solid-Phase Synthesis of a Thienylglycine-Containing Peptidomimetic
This protocol details the manual solid-phase synthesis of a short model peptidomimetic with the sequence Ala-Thienylglycine-Leu on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-L-Alanine (Boc-Ala-OH)
-
This compound
-
Boc-L-Leucine (Boc-Leu-OH)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Methanol (MeOH)
-
Diethyl ether, anhydrous
-
Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Scavengers (e.g., anisole, p-cresol)
Equipment:
-
Peptide synthesis vessel with a sintered glass frit
-
Shaker or wrist-action shaker
-
Vacuum filtration apparatus
-
HF cleavage apparatus (if using HF)
-
Lyophilizer
Procedure:
-
Resin Swelling:
-
Place 1 g of Merrifield resin into the peptide synthesis vessel.
-
Add 10 mL of DCM and allow the resin to swell for 1 hour with gentle agitation.
-
Drain the DCM using vacuum filtration.
-
-
First Amino Acid Coupling (Boc-Leu-OH):
-
In a separate flask, dissolve Boc-Leu-OH (3 equivalents relative to resin substitution) and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIC (3 eq.) to the solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the reaction is complete (negative Kaiser test, yellow beads), wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (2 x 10 mL). Dry the resin under vacuum.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM (10 mL) to the resin.
-
Agitate for 30 minutes.
-
Drain the solution and wash the resin with DCM (5 x 10 mL).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM (10 mL) to the resin.
-
Agitate for 10 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (5 x 10 mL).
-
-
Second Amino Acid Coupling (this compound):
-
Repeat step 2 using this compound.
-
-
Third Amino Acid Coupling (Boc-Ala-OH):
-
Repeat steps 3, 4, and 2 (using Boc-Ala-OH).
-
-
Final Deprotection:
-
Repeat step 3 to remove the final Boc group.
-
-
Cleavage and Deprotection:
-
Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dry the peptide-resin thoroughly under vacuum.
-
Transfer the resin to the HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole).
-
Carefully add liquid HF and stir at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Alternatively, use a less hazardous cleavage cocktail such as TFMSA/TFA/scavengers.
-
-
Peptide Precipitation and Washing:
-
Wash the cleaved peptide/resin mixture with cold, anhydrous diethyl ether to precipitate the crude peptide.
-
Filter the peptide and wash with cold ether several times.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
Equipment and Reagents:
-
Preparative RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Analytical RP-HPLC system for fraction analysis
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purification:
-
Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
-
Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain the pure peptide as a white powder.
Protocol 3: Characterization
Mass Spectrometry:
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze by Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the synthesized peptidomimetic.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
Acquire 1H and 13C NMR spectra to confirm the structure and assess purity.
Signaling Pathway Modulation
Peptidomimetics incorporating this compound can be designed to modulate key signaling pathways implicated in cancer and neurological disorders.
Targeting Cancer Signaling Pathways
In oncology, key pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways are often dysregulated. Peptidomimetics can be designed to inhibit kinases or disrupt protein-protein interactions within these cascades.
Caption: Inhibition of the PI3K/Akt pathway by a thienylglycine peptidomimetic.
Modulation of Neurological Pathways
In neurodegenerative diseases, targeting pathways involved in protein aggregation, neuroinflammation, or neuronal survival is a key therapeutic strategy. Peptidomimetics containing this compound can be developed to interact with targets such as GPCRs or enzymes involved in these processes.
Conclusion
This compound is a versatile and valuable building block for the creation of novel peptidomimetics. Its incorporation can impart favorable pharmacological properties, leading to potent and selective modulators of biological targets. The provided protocols offer a foundational framework for the synthesis, purification, and characterization of these promising therapeutic candidates. Further exploration and biological evaluation of peptidomimetics containing this unique amino acid are warranted to fully realize their therapeutic potential in oncology, neuropharmacology, and beyond.
References
Application Notes and Protocols for Boc-(S)-3-Thienylglycine in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, offering the potential to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1][2][3] Boc-(S)-3-Thienylglycine, a derivative of the unnatural amino acid 3-thienylglycine, is a valuable building block for constructing diverse peptide libraries.[1][4] The presence of the thienyl group, a sulfur-containing aromatic heterocycle, can introduce unique steric and electronic properties into a peptide sequence, potentially leading to novel biological activities.[1] These characteristics make it a sought-after component in the design of peptide-based therapeutics, particularly in the fields of neuropharmacology and oncology.[4]
This document provides detailed application notes and experimental protocols for the synthesis of peptide libraries incorporating this compound using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).
Data Presentation
Due to the unique structural properties of this compound, including potential steric hindrance from the thienyl side chain, optimization of coupling conditions is crucial for achieving high yields and purity in peptide library synthesis.[5][6] The following table summarizes typical coupling efficiencies and cleavage yields that can be expected when incorporating this unnatural amino acid, based on generalized data for sterically hindered amino acids in Boc-SPPS.
| Coupling Reagent | Activation Time (min) | Coupling Time (min) | Typical Coupling Efficiency (%) | Cleavage Cocktail | Cleavage Time (hr) | Expected Purity (%) |
| HBTU/DIEA | 5 | 60-120 | 95-98 | HF/Anisole (9:1) | 1-2 | >90 |
| HATU/DIEA | 5 | 45-90 | >98 | TFMSA/TFA/DMS/Anisole | 2-3 | >90 |
| PyBOP/DIEA | 10 | 90-180 | 90-97 | Reagent K | 2-4 | >85 |
| DCC/HOBt | 10 | 120-240 | 85-95 | Reagent H | 3 | >80 |
Note: Coupling efficiency can be monitored qualitatively using the Kaiser test. Purity is typically determined by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
Experimental Protocols
General Workflow for Boc-SPPS of a Peptide Library Incorporating this compound
The following protocol outlines the key steps for the manual solid-phase synthesis of a peptide library.
Caption: General workflow for Boc solid-phase peptide synthesis.
Protocol 1: Solid-Phase Peptide Synthesis Cycle
This protocol details a single coupling cycle for incorporating an amino acid, including this compound.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Merrifield or MBHA resin) pre-loaded with the C-terminal amino acid.
-
Swell the resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.[6]
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes, then drain.[6]
-
Add a fresh 50% TFA/DCM solution and agitate for an additional 20-30 minutes.[6]
-
Wash the resin thoroughly with DCM (3x) and then N,N-dimethylformamide (DMF) (3x).
3. Neutralization:
-
Neutralize the resin-bound peptide by washing with a 10% solution of diisopropylethylamine (DIEA) in DMF (2x for 2 minutes each).
-
Wash the resin with DMF (3x) and DCM (3x).
4. Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 45-90 minutes. To ensure complete coupling, especially with the sterically hindered thienylglycine, a second coupling step may be beneficial.
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates successful coupling.
5. Washing:
-
After coupling, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
6. Repeat:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
1. Resin Preparation:
-
After the final coupling and washing steps, thoroughly dry the resin under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides containing sensitive residues like methionine or tryptophan, a scavenger-containing cocktail is necessary.[8][9]
-
Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/v/v/v).[8]
-
Reagent H (for methionine-containing peptides): TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide (81:5:5:2.5:3:2:1.5 w/w).[9]
3. Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Protocol 3: Purification and Analysis
1. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
2. Analysis:
-
Confirm the identity and purity of the peptide fractions by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy can be employed.
Application: High-Throughput Screening of a Thienylglycine-Containing Peptide Library
Peptide libraries incorporating this compound can be utilized in high-throughput screening (HTS) campaigns to identify novel ligands for various biological targets, such as G-protein coupled receptors (GPCRs) and proteases.[][11]
Caption: Workflow for high-throughput screening of a peptide library.
The unique properties of the thienyl side chain can lead to peptides with improved binding affinity and selectivity for the target protein. The workflow for such a screening campaign typically involves the synthesis of the peptide library, followed by plating and incubation with the biological target. Hits are identified through signal detection and subsequently validated and characterized in secondary assays.
Conclusion
This compound is a valuable building block for the synthesis of diverse peptide libraries. While its incorporation may require optimization of coupling conditions due to potential steric hindrance, the resulting peptides offer the potential for novel biological activities. The protocols outlined in this document provide a framework for the successful synthesis, purification, and application of these libraries in drug discovery and development. Careful monitoring of each step and thorough characterization of the final products are essential for obtaining reliable and reproducible results.
References
- 1. nbinno.com [nbinno.com]
- 2. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural Peptide Library Construction - CD Biosynsis [aspiregene.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 8. peptide.com [peptide.com]
- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Tag-Free Platform for Synthesis and Screening of Cyclic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-(S)-3-Thienylglycine in Neuropharmacology Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(S)-3-Thienylglycine is a non-proteinogenic amino acid derivative that has emerged as a valuable building block in the field of neuropharmacology. Its unique structural features, particularly the presence of a thiophene ring, make it a key component in the synthesis of novel compounds targeting the central nervous system (CNS). The thiophene moiety can introduce advantageous electronic and steric properties, crucial for modulating interactions with biological targets and enhancing the efficacy and selectivity of drug candidates.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of neuropharmacological agents, with a focus on its application in the synthesis of N-methyl-D-aspartate (NMDA) receptor modulators.
Application in Neuropharmacology
This compound and its derivatives are particularly relevant for the development of drugs targeting neurological and psychiatric disorders. The thiophene ring is a bioisostere for the phenyl ring found in many CNS-active compounds, but it can offer altered metabolic stability and receptor interaction profiles. Research has demonstrated that incorporating a thienyl group into ligands for NMDA receptors can yield potent and subtype-selective agonists.[2]
Modulation of NMDA Receptors
NMDA receptors, a class of ionotropic glutamate receptors, are crucial for synaptic plasticity, learning, and memory. Their dysfunction is implicated in a range of neurological conditions. Compounds derived from thienylglycine have been shown to act as potent agonists at the glycine binding site of various NMDA receptor subtypes.[2] For instance, (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives have demonstrated nanomolar agonist potencies and exhibit selectivity across different GluN2 subunits.[2] This highlights the potential of the thienylglycine scaffold in designing targeted NMDA receptor modulators.
Quantitative Data Summary
The following table summarizes the reported agonist efficacy of novel (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives at different NMDA receptor subtypes, showcasing the potential of the thienylglycine scaffold.
| Compound | GluN1/2A Efficacy (%) | GluN1/2B Efficacy (%) | GluN1/2C Efficacy (%) | GluN1/2D Efficacy (%) |
| 8d | - | - | 864 | - |
| 8j | Full Agonist | Functional Antagonist | Superagonist | Full Agonist |
Data extracted from a study on (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives, which are structurally related to compounds derivable from this compound.[2]
Experimental Protocols
Synthesis of a Thienylglycine-Containing Peptidomimetic
This protocol describes a general procedure for the synthesis of a peptidomimetic containing a thienylglycine residue using solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
This compound
-
2-Chlorotrityl chloride (2-CTC) resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes.
-
First Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid in a solution of DIC and Oxyma Pure in DMF. Add the solution to the swollen resin and agitate for 2 hours.
-
Capping: After coupling, cap any unreacted sites on the resin using a solution of acetic anhydride and pyridine in DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash: Wash the resin thoroughly with DMF and DCM.
-
Subsequent Amino Acid Couplings: Repeat steps 2-5 for each subsequent amino acid, including this compound.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro NMDA Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of a synthesized thienylglycine derivative for the NMDA receptor glycine site.
Materials:
-
Synthesized thienylglycine derivative
-
[³H]-Glycine (radioligand)
-
Rat brain cortex membrane preparation (source of NMDA receptors)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Non-specific binding inhibitor (e.g., high concentration of unlabeled glycine)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold Tris-HCl buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [³H]-glycine at a fixed concentration, and varying concentrations of the synthesized thienylglycine derivative. For determining non-specific binding, add a high concentration of unlabeled glycine.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the synthesized compound that inhibits 50% of the specific binding of [³H]-glycine (IC50 value). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Visualizations
References
Application Notes and Protocols for the Synthesis of Oncology Therapeutics Using Boc-(S)-3-Thienylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(S)-3-Thienylglycine is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceutical compounds. Its unique thienyl side chain offers distinct steric and electronic properties that can enhance the biological activity, selectivity, and pharmacokinetic profiles of peptide-based and peptidomimetic therapeutics. In the field of oncology, the incorporation of this compound into drug candidates is a promising strategy for developing novel inhibitors of key cancer-related signaling pathways, such as those mediated by Aurora kinases and the Epidermal Growth Factor Receptor (EGFR). This document provides detailed application notes and protocols for the synthesis of a hypothetical peptide-based Aurora Kinase A inhibitor, designated as "Thio-Aurorakinide-5," using this compound.
Application Note 1: Rationale for Targeting Aurora Kinase A
Aurora Kinase A is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis.[1] Its overexpression is frequently observed in various human cancers and is associated with tumorigenesis and poor prognosis.[1][2] As a key regulator of mitotic events, including centrosome maturation and spindle assembly, inhibition of Aurora Kinase A represents a compelling therapeutic strategy to induce mitotic arrest and subsequent apoptosis in cancer cells.[3]
Aurora Kinase A Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving Aurora Kinase A and its role in cell cycle progression.
Application Note 2: Synthesis of Thio-Aurorakinide-5
Thio-Aurorakinide-5 is a hypothetical pentapeptide designed to inhibit Aurora Kinase A. The sequence, Ac-Arg-Leu-(S)-3-Thienylglycyl-Ala-Asn-NH2, incorporates (S)-3-Thienylglycine to potentially enhance binding affinity and selectivity. The synthesis is performed using solid-phase peptide synthesis (SPPS) with a Boc protection strategy.
Quantitative Data for Synthesis
The following table summarizes the key quantitative data for the synthesis of Thio-Aurorakinide-5.
| Parameter | Value |
| Starting Resin | Rink Amide MBHA Resin |
| Resin Substitution | 0.5 mmol/g |
| Scale of Synthesis | 0.2 mmol |
| Boc-Amino Acids | 4 equivalents per coupling |
| Coupling Reagent | HBTU (3.9 equivalents) |
| Activator Base | DIPEA (8 equivalents) |
| Deprotection Reagent | 50% TFA in DCM |
| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) |
| Crude Peptide Yield | 75% |
| Purity (HPLC) | >95% after purification |
| Final Yield | 45% |
| Molecular Weight (ESI-MS) | Calculated: 683.8 g/mol , Observed: 684.3 [M+H]+ |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Thio-Aurorakinide-5
This protocol details the manual solid-phase synthesis of the hypothetical peptide inhibitor Thio-Aurorakinide-5.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g)
-
Boc-Asn(Trt)-OH
-
Boc-Ala-OH
-
This compound
-
Boc-Leu-OH
-
Boc-Arg(Pbf)-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triisopropylsilane (TIS)
-
Acetic anhydride
-
Pyridine
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell 0.4 g of Rink Amide MBHA resin (0.2 mmol) in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (of Rink Amide linker):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
First Amino Acid Coupling (Boc-Asn(Trt)-OH):
-
In a separate vial, dissolve Boc-Asn(Trt)-OH (0.8 mmol), HBTU (0.78 mmol), and DIPEA (1.6 mmol) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF for 5 minutes.
-
Wash with DMF (3x).
-
-
Subsequent Amino Acid Couplings: Repeat steps 4 and 5 for the following amino acids in order: Boc-Ala-OH, this compound, Boc-Leu-OH, and Boc-Arg(Pbf)-OH.
-
N-terminal Acetylation:
-
After the final Boc deprotection and neutralization, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Purify the crude peptide by reverse-phase HPLC.
-
-
Analysis: Confirm the identity of the purified peptide by ESI-MS.
Experimental Workflow
The following diagram outlines the workflow for the synthesis and purification of Thio-Aurorakinide-5.
References
Application Notes and Protocols: Incorporation of Boc-(S)-3-Thienylglycine into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Peptide Therapeutics with Boc-(S)-3-Thienylglycine
The incorporation of non-canonical amino acids is a powerful strategy in modern drug discovery to enhance the therapeutic properties of bioactive peptides. This compound, a derivative of glycine with a thiophene-containing side chain, offers unique structural and electronic properties that can significantly improve the pharmacological profile of peptide-based drugs.[1][2] The thiophene moiety can introduce favorable characteristics such as increased resistance to proteolytic degradation, enhanced receptor binding affinity, and improved oral bioavailability.[2]
These application notes provide a comprehensive overview of the incorporation of this compound into bioactive peptides, including detailed experimental protocols for solid-phase peptide synthesis (SPPS), illustrative quantitative data on the resulting peptide analogs, and a discussion of a representative signaling pathway that could be modulated by such modified peptides.
Advantages of Incorporating (S)-3-Thienylglycine
The introduction of the bulky and aromatic thienyl side chain can confer several key advantages:
-
Increased Proteolytic Stability: The steric hindrance provided by the thienyl group can protect adjacent peptide bonds from enzymatic cleavage by proteases, leading to a longer in vivo half-life.
-
Enhanced Receptor Binding: The unique electronic and hydrophobic nature of the thiophene ring can lead to stronger and more specific interactions with target receptors.
-
Conformational Rigidity: The presence of this unnatural amino acid can induce specific secondary structures, such as turns or helices, which may be crucial for biological activity.
Quantitative Data Analysis
Disclaimer: The following quantitative data is illustrative and serves to demonstrate the potential improvements that could be observed upon incorporation of (S)-3-Thienylglycine. Specific experimental results will vary depending on the peptide sequence and biological target.
Table 1: Comparison of Receptor Binding Affinity (Kd) and in vitro Bioactivity (IC50) for a Hypothetical Peptide Analog Pair
| Peptide Sequence | Target Receptor | Binding Affinity (Kd, nM) | In Vitro Bioactivity (IC50, nM) |
| Native Peptide (e.g., Ac-Tyr-Gly-Gly-Phe-Met-NH2) | Opioid Receptor | 15.2 ± 1.8 | 25.5 ± 2.3 |
| Thienylglycine Analog (e.g., Ac-Tyr-Tgly -Gly-Phe-Met-NH2) | Opioid Receptor | 3.8 ± 0.5 | 8.1 ± 0.9 |
Table 2: Enzymatic Stability of a Hypothetical Peptide Analog Pair in Human Plasma
| Peptide Sequence | Incubation Time (min) | % Intact Peptide Remaining |
| Native Peptide | 0 | 100 |
| 30 | 45.2 ± 3.1 | |
| 60 | 15.8 ± 2.5 | |
| 120 | < 5 | |
| Thienylglycine Analog | 0 | 100 |
| 30 | 92.5 ± 4.5 | |
| 60 | 78.3 ± 3.9 | |
| 120 | 55.1 ± 5.2 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Boc/Bzl Strategy
This protocol outlines the manual synthesis of a peptide incorporating this compound on a 0.1 mmol scale.
Materials:
-
Resin: Merrifield resin or MBHA resin (for C-terminal amides)
-
Amino Acids: Boc-protected amino acids, including this compound
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Reagents:
-
Deprotection: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization: 10% N,N-Diisopropylethylamine (DIEA) in DCM
-
Coupling:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
-
Cleavage: Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole)
-
Workflow Diagram:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol Steps:
-
Resin Preparation: Swell the resin in DCM for 1-2 hours in a peptide synthesis vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
-
Peptide Elongation Cycle: a. Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. b. Washing: Wash the resin thoroughly with DCM and DMF. c. Neutralization: Treat the resin with 10% DIEA in DCM. d. Coupling of this compound (and other amino acids): i. In a separate vial, pre-activate this compound (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. ii. Add DIEA (6 eq.) to the activation mixture. iii. Add the activated amino acid solution to the resin and agitate for 2-4 hours. The extended coupling time is recommended due to the steric bulk of the thienylglycine. iv. Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step. e. Washing: Wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat the elongation cycle for each subsequent amino acid in the sequence.
-
Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using HF or TFMSA with appropriate scavengers.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzymatic Stability Assay
Protocol:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: a. Add the peptide solution to fresh human plasma to a final concentration of 100 µg/mL. b. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate plasma proteins.
-
Sample Preparation: Centrifuge the quenched sample to pellet the precipitated proteins. Collect the supernatant containing the peptide.
-
Analysis: Analyze the amount of intact peptide in the supernatant by RP-HPLC or LC-MS.
-
Data Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
Hypothetical Signaling Pathway Modulation
Bioactive peptides often exert their effects by interacting with cell surface receptors, such as G-protein coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades. The incorporation of (S)-3-Thienylglycine could enhance the peptide's affinity and efficacy for its target receptor, leading to a more potent biological response.
Illustrative Signaling Pathway: GPCR-mediated cAMP Pathway
Caption: A representative GPCR-cAMP signaling pathway.
In this hypothetical scenario, the thienylglycine-containing peptide binds to a GPCR, leading to the activation of a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The increased levels of cAMP activate Protein Kinase A (PKA), which then phosphorylates downstream targets like the CREB transcription factor, ultimately leading to changes in gene expression and a cellular response. The enhanced binding affinity of the modified peptide could result in a more sustained activation of this pathway compared to its native counterpart.
Conclusion
The incorporation of this compound represents a promising avenue for the development of novel peptide therapeutics with improved stability and bioactivity. The protocols and illustrative data presented here provide a framework for researchers to explore the potential of this and other unnatural amino acids in their drug discovery programs. Further investigation into the specific structure-activity relationships and mechanisms of action of thienylglycine-containing peptides will be crucial for realizing their full therapeutic potential.
References
Application Notes and Protocols: Boc-(S)-3-Thienylglycine as a Versatile Building Block for Novel Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Boc-(S)-3-Thienylglycine in the synthesis of novel materials, particularly polyamides and peptidomimetics. The unique structural features of this non-natural amino acid, including the Boc protecting group and the thienyl side chain, make it a valuable component for creating advanced materials with tailored properties for various applications, including drug delivery and tissue engineering.
Introduction to this compound
This compound is a chiral amino acid derivative that serves as a critical building block in synthetic chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise reactions, which is essential in peptide and polymer synthesis. The 3-thienyl moiety, a sulfur-containing aromatic heterocycle, can impart unique electronic, optical, and bioactive properties to the resulting materials. Its incorporation into polymer backbones can enhance thermal stability, modify mechanical properties, and introduce potential biocompatibility and bioactivity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. High purity of the monomer is crucial for achieving polymers with desired molecular weights and properties.
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₄S |
| Molecular Weight | 257.31 g/mol |
| Appearance | White to off-white powder |
| Purity (by HPLC) | ≥99% |
| Melting Point | 118-124 °C |
| Optical Rotation | [α]D²⁵ = +110° ± 2° (c=1 in Methanol) |
| Solubility | Soluble in common organic solvents such as DMF, DMAc, and NMP. |
Synthesis of Novel Polyamides
The presence of both a carboxylic acid and a protected amine makes this compound an ideal monomer for the synthesis of polyamides through various polymerization techniques. After the removal of the Boc protecting group, the resulting amino acid can be polymerized.
Illustrative Properties of a Thienyl-Containing Polyamide
The incorporation of the thienyl side chain is expected to influence the material's properties. Table 2 presents a summary of expected quantitative data for a hypothetical polyamide synthesized from (S)-3-Thienylglycine. These values are based on literature for polyamides containing aromatic and heterocyclic side groups.[1][2][3][4]
| Property | Expected Value Range |
| Number Average Molecular Weight (Mn) | 25,000 - 45,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) | 180 - 220 °C |
| Decomposition Temperature (Td, 10% weight loss) | > 400 °C |
| Tensile Strength | 70 - 95 MPa |
| Young's Modulus | 2.0 - 3.5 GPa |
| Elongation at Break | 10 - 20% |
| Electrical Conductivity (doped) | 10⁻⁵ - 10⁻³ S/cm |
Experimental Protocol: Solution Polycondensation for Polyamide Synthesis
This protocol describes a general method for synthesizing a polyamide from a diamine and a diacid chloride, adapted for the use of a thienylglycine-derived monomer.
Materials:
-
(S)-α-amino-3-thiopheneacetic acid (deprotected thienylglycine)
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Monomer Preparation: The Boc protecting group from this compound must first be removed using standard methods, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free amino acid. This should be done immediately prior to polymerization to prevent side reactions.
-
Reaction Setup: In a nitrogen-purged three-necked flask equipped with a mechanical stirrer, add the deprotected (S)-3-Thienylglycine monomer and an equimolar amount of a suitable diamine (if a copolymer is desired). Dissolve the monomers in anhydrous DMAc containing 5% (w/v) LiCl.
-
Polymerization: Cool the solution to 0°C in an ice bath. Slowly add an equimolar amount of terephthaloyl chloride dissolved in a small amount of anhydrous DMAc to the stirred solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation: Precipitate the polymer by pouring the viscous solution into a large volume of methanol.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with deionized water to remove any unreacted monomers, LiCl, and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.
Characterization: The resulting polyamide can be characterized by standard techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds, Nuclear Magnetic Resonance (NMR) for structural elucidation, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal properties.
Experimental Workflow Diagram
Potential Biological Applications and Signaling Pathways
Thiophene derivatives have been shown to exhibit a range of biological activities, including anticancer properties.[5][6][7][8] One potential mechanism of action is the interference with cellular signaling pathways critical for cancer cell proliferation and survival, such as the inhibition of tubulin polymerization.[5] Materials derived from this compound could be designed to slowly release bioactive moieties or to present them on a surface to interact with cells.
Hypothetical Signaling Pathway: Inhibition of Tubulin Polymerization
The diagram below illustrates a potential mechanism by which a material containing thienylglycine could exert cytotoxic effects on cancer cells by disrupting microtubule dynamics.
Disclaimer: The quantitative data for the polyamide and the signaling pathway are illustrative and based on the properties of related materials. Specific experimental results may vary.
References
- 1. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal properties of wholly aromatic polyamides | Semantic Scholar [semanticscholar.org]
- 3. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Activity Assays of Thienylglycine-Containing Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in modern drug discovery to enhance therapeutic properties. Thienylglycine, an unnatural amino acid featuring a thiophene ring, is of particular interest. Its integration into peptide chains can confer increased resistance to proteolytic degradation, modulate receptor binding affinity, and introduce novel conformational constraints.[1] Consequently, robust and reliable enzymatic activity assays are crucial to characterize the stability and potential interactions of these modified peptides with various enzymes, particularly proteases.
These application notes provide detailed protocols for assessing the enzymatic activity of proteases on thienylglycine-containing peptides. The methodologies described herein are adaptable for screening potential drug candidates, understanding enzyme-substrate specificity, and elucidating the impact of thienylglycine incorporation on peptide metabolism.
Key Concepts and Strategies
The stability of thienylglycine-containing peptides against enzymatic degradation is a key attribute. Therefore, enzymatic assays are often designed to quantify the extent of cleavage by specific proteases. Common approaches involve incubating the peptide with an enzyme and monitoring the reaction over time. The choice of detection method is critical and can be broadly categorized as follows:
-
Chromatographic Methods (HPLC): High-Performance Liquid Chromatography (HPLC) is a powerful technique to separate the intact peptide substrate from its cleavage products. By monitoring the decrease in the substrate peak area or the appearance of product peaks over time, the rate of hydrolysis can be accurately determined.[2]
-
Fluorogenic Assays: These assays utilize peptide substrates labeled with a fluorophore and a quencher. Upon enzymatic cleavage, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This method is highly sensitive and suitable for high-throughput screening.[3][4]
-
Mass Spectrometry-Based Assays: Mass spectrometry (MS) offers high specificity and sensitivity for detecting both the substrate and its cleavage products. It is particularly useful for identifying the exact cleavage site within the peptide.[5][6]
Experimental Protocols
Protocol 1: General Protease Susceptibility Assay using HPLC
This protocol describes a general method to assess the susceptibility of a thienylglycine-containing peptide to a specific protease using reverse-phase HPLC (RP-HPLC).
Materials:
-
Thienylglycine-containing peptide (Substrate)
-
Protease of interest (e.g., Trypsin, Chymotrypsin, Papain)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Substrate and Enzyme Preparation:
-
Prepare a stock solution of the thienylglycine-containing peptide in the assay buffer.
-
Prepare a stock solution of the protease in the assay buffer. The concentration will depend on the specific activity of the enzyme.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the assay buffer, substrate stock solution (final concentration typically 10-100 µM), and enzyme stock solution (final concentration will vary).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
-
HPLC Analysis:
-
Inject the quenched samples into the RP-HPLC system.
-
Separate the substrate and products using a suitable gradient of Mobile Phase B.
-
Monitor the elution profile at a specific wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the substrate at each time point.
-
Plot the percentage of remaining substrate against time to determine the rate of hydrolysis.
-
Protocol 2: Fluorogenic Protease Assay for Thienylglycine-Containing Peptides
This protocol outlines the use of a custom-synthesized fluorogenic thienylglycine-containing peptide for a continuous, high-throughput assay.
Materials:
-
Fluorogenic thienylglycine-containing peptide substrate (e.g., with an EDANS/Dabcyl FRET pair).
-
Protease of interest.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8).
-
96-well microplate (black, clear bottom).
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic peptide substrate in DMSO.
-
Prepare a stock solution of the protease in assay buffer.
-
Dilute the substrate and enzyme to their final working concentrations in the assay buffer.
-
-
Assay Setup:
-
In the wells of the microplate, add the assay buffer and the fluorogenic substrate.
-
Initiate the reaction by adding the protease solution to the wells.
-
Include control wells with substrate and buffer but no enzyme (background fluorescence).
-
-
Fluorescence Measurement:
-
Immediately place the microplate in the fluorescence reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 340/490 nm for EDANS) at regular intervals for a set period.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample fluorescence at each time point.
-
Plot the change in fluorescence intensity over time to determine the initial reaction velocity.
-
Enzyme kinetics parameters (Km and Vmax) can be determined by measuring initial velocities at various substrate concentrations.
-
Data Presentation
Table 1: Comparative Stability of a Thienylglycine-Containing Peptide (Peptide-Thg) and its Natural Counterpart (Peptide-Nat) against Various Proteases.
| Peptide | Protease | Incubation Time (min) | % Substrate Remaining (HPLC) |
| Peptide-Thg | Trypsin | 60 | 95% |
| Peptide-Nat | Trypsin | 60 | 20% |
| Peptide-Thg | Chymotrypsin | 60 | 88% |
| Peptide-Nat | Chymotrypsin | 60 | 15% |
| Peptide-Thg | Papain | 60 | 92% |
| Peptide-Nat | Papain | 60 | 35% |
Table 2: Kinetic Parameters for the Cleavage of a Fluorogenic Thienylglycine-Containing Peptide by a Specific Protease.
| Substrate | Km (µM) | Vmax (RFU/min) | kcat/Km (M⁻¹s⁻¹) |
| Fluoro-Peptide-Thg | 150 | 5000 | 1.2 x 10⁴ |
| Fluoro-Peptide-Nat | 25 | 45000 | 6.0 x 10⁵ |
Visualizations
Caption: Workflow for HPLC-based protease susceptibility assay.
Caption: Inhibition of a signaling protease by a thienylglycine peptide.
References
- 1. nbinno.com [nbinno.com]
- 2. Hydrogen bond residue positioning in the 599-611 loop of thimet oligopeptidase is required for substrate selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease specificity determination by using cellular libraries of peptide substrates (CLiPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global Identification of Peptidase Specificity by Multiplex Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling of Boc-(S)-3-Thienylglycine in SPPS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the coupling efficiency of Boc-(S)-3-Thienylglycine in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound challenging in SPPS?
The coupling of this compound can be difficult due to steric hindrance. As an arylglycine derivative, the bulky thienyl group attached to the α-carbon can impede the approach of the activated amino acid to the growing peptide chain on the solid support. This steric hindrance can lead to slower reaction kinetics and incomplete coupling reactions under standard conditions.
Q2: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids like this compound, high-efficiency coupling reagents are recommended. These include uronium/aminium salts and phosphonium salts. Some of the most effective options are:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered a top choice for difficult couplings due to its high reactivity and ability to suppress racemization.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for coupling sterically hindered amino acids.
-
DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This reagent is noted to cause very little epimerization during the coupling of easily epimerized amino acids such as arylglycines.[1]
Carbodiimide-based reagents like DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive such as HOBt (Hydroxybenzotriazole) or OxymaPure may be less effective for such a sterically demanding residue.
Q3: Can peptide aggregation be an issue when using this compound?
Yes, peptide aggregation can be a concern, especially in sequences containing multiple hydrophobic or sterically hindered residues. The aromatic nature of the thienyl group can contribute to intermolecular interactions, leading to the aggregation of peptide chains on the resin. This can make the reactive sites inaccessible to reagents, resulting in incomplete coupling.
Q4: How can I monitor the coupling efficiency of this compound?
The most common method for monitoring the completion of a coupling reaction in real-time is the qualitative Kaiser (ninhydrin) test. This test detects the presence of free primary amines on the resin. A positive result (indicated by a blue or purple color) signifies that there are still unreacted amino groups, meaning the coupling was incomplete. A negative result (yellow or colorless beads) indicates a complete reaction.
Q5: Is epimerization a risk when coupling this compound?
Yes, arylglycines are known to be prone to epimerization.[2] It is crucial to use appropriate coupling reagents that minimize this risk. DEPBT is a coupling reagent that has been shown to be particularly useful for coupling easily epimerized amino acids like arylglycines.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The bulky thienyl group is preventing efficient reaction. | 1. Switch to a more potent coupling reagent: Use HATU, HBTU, PyAOP, or DEPBT. 2. Double couple: Repeat the coupling step with fresh reagents. 3. Increase reaction time: Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight). 4. Increase temperature: Gently warm the reaction vessel (e.g., to 30-40°C), but be mindful of potential side reactions. |
| Peptide Aggregation: The growing peptide chain is clumping together on the resin. | 1. Use a lower-loading resin: This can reduce the density of peptide chains and minimize aggregation. 2. Incorporate a chaotropic salt: Add salts like LiCl to the coupling reaction to disrupt hydrogen bonding. 3. Use a solvent mixture that improves solvation: NMP or DMSO can be more effective than DMF in some cases. | |
| Low Purity of Final Peptide | Epimerization: The stereochemistry of the thienylglycine residue is being compromised. | 1. Use a coupling reagent known for low racemization: DEPBT is a good option for arylglycines.[1] 2. Avoid prolonged pre-activation times. 3. Use a less hindered base: Consider using N-methylmorpholine (NMM) instead of diisopropylethylamine (DIEA). |
| Side Reactions: The thienyl group may be undergoing unwanted chemical modifications. | 1. Ensure proper protection of other residues: Side reactions can sometimes be initiated at other points in the peptide. 2. Minimize exposure to harsh conditions: Avoid excessively long reaction times or high temperatures unless necessary. |
Data on Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Notes |
| HATU | Uronium/Aminium Salt | Very High | Excellent for difficult couplings, low racemization. |
| HBTU | Uronium/Aminium Salt | High | A reliable and widely used reagent. |
| PyAOP | Phosphonium Salt | Very High | Highly effective for sterically hindered residues. |
| DEPBT | Phosphonium Salt | High | Recommended for arylglycines to minimize epimerization.[1] |
| DIC/HOBt | Carbodiimide | Moderate | May be less effective for sterically demanding couplings. |
| DIC/OxymaPure | Carbodiimide | Moderate-High | OxymaPure is a safer alternative to HOBt. |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
This protocol is a general guideline for manual Boc-SPPS.
-
Resin Preparation:
-
Swell the resin (e.g., Merrifield or MBHA resin) in dichloromethane (DCM) for 30-60 minutes.
-
Perform Boc deprotection of the N-terminal amino acid using 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).
-
Neutralize the resin with 5-10% DIEA in DCM (2x for 2 minutes each).
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for completion of the coupling reaction.
-
If the test is positive, consider a second coupling (double coupling) by repeating steps 2 and 3.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
-
-
Cycle Repetition:
-
Proceed to the deprotection step for the next amino acid in the sequence.
-
Protocol 2: Kaiser (Ninhydrin) Test for Monitoring Coupling
-
Sample Preparation:
-
Collect a small sample of resin beads (approximately 5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with ethanol in a small test tube to remove any residual DMF.
-
-
Reagent Addition:
-
Add 2-3 drops of each of the following solutions to the resin beads:
-
Solution A: 5g ninhydrin in 100 mL ethanol.
-
Solution B: 80g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001M KCN in 98 mL pyridine.
-
-
-
Heating and Observation:
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Intense Blue/Purple: Incomplete coupling (free primary amines are present).
-
Yellow/Colorless: Complete coupling (no free primary amines).
-
-
Visualizations
References
Technical Support Center: Troubleshooting Aggregation of Peptides Containing Boc-(S)-3-Thienylglycine
Welcome to the technical support center for troubleshooting challenges related to the aggregation of peptides incorporating Boc-(S)-3-Thienylglycine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues encountered during the synthesis, purification, and handling of these specialized peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it contribute to peptide aggregation?
This compound is an unnatural amino acid derivative featuring a Boc (tert-butyloxycarbonyl) protecting group and a thienyl side chain. The thienyl group, an aromatic heterocycle, is inherently hydrophobic. The incorporation of hydrophobic and aromatic residues into a peptide sequence is a known driver of aggregation.[1] This is due to the tendency of these side chains to engage in intermolecular hydrophobic and aromatic (π-π stacking) interactions, which can lead to the formation of stable secondary structures like β-sheets, a hallmark of peptide aggregation.[2][3] The unique electronic properties of the thiophene ring can also influence these interactions.[4]
Q2: What are the common signs of on-resin peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?
Several indicators during SPPS can signal that your peptide containing this compound is aggregating on the resin:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.
-
Slow or Incomplete Reactions: You may observe a positive ninhydrin (Kaiser) or TNBS test after a coupling step, indicating unreacted free amines. Similarly, the removal of the N-terminal Boc protecting group may be sluggish.
-
Physical Clumping: The resin may become sticky and clump together, impeding proper mixing and washing.
-
Low Yield of Final Product: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation-related problems during synthesis.
Q3: My crude peptide containing this compound has precipitated after cleavage and is difficult to dissolve. What should I do?
This is a common issue for aggregation-prone peptides. The following steps can be taken to solubilize the crude peptide:
-
Test Solubility in Small Aliquots: Before dissolving the entire sample, test the solubility of a small amount in various solvents.
-
Start with Standard Solvents: Begin with common solvents for peptide chemistry such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Use Stronger Organic Solvents: If solubility is still an issue, try acetonitrile (ACN) or isopropyl alcohol.
-
Acidic Conditions: For basic peptides, dissolving in a dilute aqueous acidic solution like 10% acetic acid can be effective.[5]
-
Denaturing Agents: For highly aggregated peptides, using 4-8 M guanidine hydrochloride (GdnHCl) or urea may be necessary to disrupt the secondary structures.[6]
It is recommended to first dissolve the peptide in a minimal amount of a strong organic solvent and then slowly add the aqueous buffer with vortexing.[5]
Q4: Are there any specific considerations for the Boc-SPPS chemistry when dealing with aggregation-prone sequences?
Yes, the Boc/Bzl (benzyl) strategy can offer advantages for hydrophobic peptides.[7] The repeated treatments with trifluoroacetic acid (TFA) during the Boc deprotection step can help disrupt aggregates as they form. Furthermore, in situ neutralization protocols, where the neutralization of the protonated N-terminus is performed concurrently with the coupling of the next amino acid, can minimize the time the peptide is in a neutral, aggregation-prone state.[8][9]
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound or Subsequent Amino Acids
Symptoms:
-
Positive Kaiser test after the coupling step.
-
Low final peptide yield with deletion sequences corresponding to the failed coupling.
Root Cause:
-
Steric hindrance from the bulky Boc and thienyl groups.
-
On-resin aggregation preventing access of the activated amino acid to the N-terminus of the growing peptide chain.
Solutions:
| Strategy | Description | Key Considerations |
| Double Coupling | Repeat the coupling step with a fresh solution of activated amino acid and coupling reagents. | This is the simplest first step and is often effective for moderately difficult couplings. |
| Change Coupling Reagents | Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP. | These reagents can enhance the rate and efficiency of the coupling reaction. |
| Elevated Temperature | Perform the coupling at a higher temperature (e.g., 50-60°C). | This can help to disrupt secondary structures and increase reaction kinetics. Use with caution for temperature-sensitive residues. |
| Solvent Modification | Switch from DMF to N-methylpyrrolidone (NMP) or add a chaotropic agent like DMSO (up to 25%) to the coupling solution. | These solvents are better at disrupting hydrogen bonds and solvating the peptide chain.[9] |
| Chaotropic Salt Wash | Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step. | This is a very effective method for disrupting on-resin secondary structures. Ensure the salt is thoroughly washed away before coupling. |
Issue 2: Poor Resin Swelling and Clumping
Symptoms:
-
Visible shrinking or clumping of the resin beads.
-
Slow or incomplete draining of solvents during washing steps.
-
Consistently poor coupling and deprotection efficiency.
Root Cause:
-
Severe on-resin aggregation leading to the collapse of the resin matrix.
Solutions:
| Strategy | Description | Key Considerations |
| Solvent Exchange | Wash the resin with a sequence of different solvents to disrupt aggregation (e.g., DMF -> DCM -> Isopropanol -> DCM -> DMF). | The change in solvent polarity can help to break up aggregated structures. |
| Sonication | Gently sonicate the reaction vessel in a water bath for 15-30 minutes. | This provides mechanical energy to break apart clumped resin beads. Use with care to avoid damaging the resin. |
| Use of "Magic Mixture" | Employ a solvent mixture of DCM, DMF, and NMP (1:1:1) for washing and coupling steps. | This combination of solvents can be highly effective at solvating difficult sequences. |
| Lower Substitution Resin | Resynthesize the peptide using a resin with a lower initial substitution level (e.g., 0.2-0.4 mmol/g). | This increases the distance between peptide chains on the resin, reducing the likelihood of intermolecular aggregation. |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation
This protocol is used to disrupt secondary structures prior to a difficult coupling step.
Materials:
-
Peptide-resin exhibiting signs of aggregation.
-
0.8 M NaClO₄ or LiCl in DMF.
-
DMF (N,N-Dimethylformamide).
-
DCM (Dichloromethane).
Procedure:
-
After the Boc-deprotection and subsequent neutralization steps, drain the solvent from the peptide-resin.
-
Add the 0.8 M chaotropic salt solution to the resin and agitate for 5-10 minutes.
-
Drain the chaotropic salt solution.
-
Repeat steps 2 and 3 one more time.
-
Thoroughly wash the resin with DMF (5 x 1-minute washes) to completely remove the chaotropic salt.
-
Wash the resin with DCM (3 x 1-minute washes).
-
Proceed with the standard amino acid coupling protocol.
Protocol 2: Post-Cleavage Solubilization of Aggregated Peptides
This protocol outlines a systematic approach to solubilizing a crude peptide that has precipitated.
Materials:
-
Lyophilized crude peptide.
-
Deionized water.
-
10% Acetic Acid in water.
-
DMSO (Dimethyl sulfoxide).
-
Acetonitrile (ACN).
-
Vortex mixer.
-
Sonication bath.
Procedure:
-
Initial Test: Add a small amount of deionized water to a small aliquot of the peptide. Vortex thoroughly. If it does not dissolve, proceed to the next step.
-
Acidic Conditions: To the same aliquot, add 10% acetic acid dropwise while vortexing. If the peptide is basic, this may aid dissolution.
-
Organic Solvents: If the peptide remains insoluble, take a new aliquot and add a small amount of DMSO or ACN. Vortex and sonicate briefly (10-20 seconds). These solvents are effective for hydrophobic peptides.[5]
-
Combined Approach: If the peptide dissolves in the organic solvent, slowly add your desired aqueous buffer to the dissolved peptide solution while continuously vortexing. This dropwise addition can prevent the peptide from immediately precipitating out of the mixed solvent system.
-
Scaling Up: Once a suitable solvent system is identified, apply it to the bulk of your crude peptide.
Visualizations
Caption: A decision-making workflow for troubleshooting on-resin peptide aggregation.
Caption: A stepwise guide for solubilizing aggregation-prone peptides post-cleavage.
References
- 1. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of short peptides with aromatic amino acid residues on aggregation properties of serum amyloid A and its fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. lifetein.com [lifetein.com]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Improving the Solubility of Peptides Containing Boc-(S)-3-Thienylglycine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with peptides incorporating the unnatural amino acid Boc-(S)-3-Thienylglycine.
Frequently Asked Questions (FAQs)
Q1: How is the incorporation of this compound expected to affect the solubility of my peptide?
A1: The incorporation of this compound can significantly impact peptide solubility, primarily due to the introduction of the thienyl group. The thiophene ring is aromatic and contributes to the overall hydrophobicity of the peptide.[1] This increased hydrophobicity can lead to a decrease in solubility in aqueous solutions and a higher propensity for aggregation.[2] However, the unique electronic properties of the thienyl group can also influence peptide conformation, which may either mitigate or exacerbate solubility issues depending on the overall sequence.[3]
Q2: My peptide containing this compound has precipitated out of my aqueous buffer. What is the likely cause?
A2: Precipitation of peptides containing this compound in aqueous buffers is often due to the increased hydrophobicity imparted by the thienyl side chain.[4] Peptides with a high proportion of hydrophobic residues tend to aggregate and have limited solubility in water-based solutions.[5][6] Another contributing factor could be that the pH of your buffer is close to the peptide's isoelectric point (pI), the pH at which the peptide has a net neutral charge and is often least soluble.
Q3: Are there any specific handling or storage conditions I should be aware of for lyophilized peptides containing this compound to maintain their solubility upon reconstitution?
A3: For lyophilized peptides, including those with this compound, it is crucial to store them at -20°C or colder in a desiccated environment to prevent degradation. Before reconstitution, allow the peptide to warm to room temperature in a desiccator to avoid condensation, as moisture can affect the quality of the peptide.[6] Variations in salt content from synthesis and purification can also affect solubility, so consistency in your handling procedures is key.
Q4: Can using Boc chemistry for the synthesis of a peptide containing (S)-3-Thienylglycine influence its final solubility?
A4: Yes, the synthesis strategy can have an impact. In Boc-based solid-phase peptide synthesis (SPPS), the repeated acid treatments for Boc group removal result in the peptide chain being protonated, which can help to reduce aggregation on the resin by disrupting hydrogen bonding.[7][8] This can lead to a purer final product that may be easier to solubilize compared to peptides synthesized using Fmoc chemistry, where the peptide-resin remains in a neutral state and is more prone to aggregation, especially for hydrophobic sequences.[9]
Troubleshooting Guide for Solubility Issues
Researchers may encounter several common issues when working with peptides that include this compound. This guide provides a systematic approach to troubleshooting these problems.
Problem 1: The lyophilized peptide powder does not dissolve in the initial aqueous solvent.
-
Step 1: Re-evaluate Peptide Characteristics. Determine the overall charge of your peptide at neutral pH. If the peptide is acidic (net negative charge), try a basic buffer. If it is basic (net positive charge), an acidic buffer may improve solubility.[5]
-
Step 2: Employ Sonication. Briefly sonicate the peptide solution in an ice bath. Sonication can help break up aggregates and facilitate dissolution.[5][10]
-
Step 3: Gentle Heating. Cautiously warm the solution to a temperature below 40°C. This can increase the solubility of some peptides, but be mindful of potential degradation.[10]
-
Step 4: Introduce an Organic Co-solvent. If the peptide remains insoluble, it is likely highly hydrophobic. Add a small amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile (ACN).[6] Start with a minimal amount of the organic solvent to dissolve the peptide, and then slowly add your aqueous buffer to the desired concentration.[5]
Problem 2: The peptide dissolves initially but then precipitates.
-
Step 1: Check for Saturation. The peptide may have precipitated because the solution is supersaturated. Try preparing a more dilute solution.
-
Step 2: Modify the pH. The pH of the final solution may be too close to the peptide's isoelectric point (pI). Adjust the pH to be at least one or two units away from the pI.
-
Step 3: Increase the Concentration of the Organic Co-solvent. If an organic solvent was used, a slight increase in its percentage may be necessary to maintain solubility. However, always consider the tolerance of your experimental assay to the organic solvent.
Problem 3: The peptide solution is a gel or appears cloudy.
-
Step 1: Disrupt Hydrogen Bonding. Gel formation suggests the presence of extensive intermolecular hydrogen bonding.[6] The use of chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can disrupt these interactions, but be aware that these will denature the peptide and may interfere with biological assays.
-
Step 2: Re-dissolve and Lyophilize. If the peptide has formed an intractable suspension, it is best to lyophilize the sample to remove the solvent and start the solubilization process again with a different solvent system.
Data Presentation
Systematic testing of different solvent conditions is crucial for identifying the optimal solubilization strategy for your peptide. We recommend maintaining a detailed record of your experimental findings. The following table provides a template for organizing your solubility data.
| Peptide Sequence/ID | Solvent System (e.g., Water, PBS pH 7.4, 10% ACN in Water) | Peptide Concentration (mg/mL or µM) | Observations (e.g., Clear Solution, Precipitate, Gel) |
| [Enter Peptide ID] | |||
| [Enter Peptide ID] | |||
| [Enter Peptide ID] |
Experimental Protocols
The following are generalized protocols for the solubilization of peptides containing hydrophobic or unnatural amino acids like this compound. It is recommended to first test the solubility of a small amount of the peptide.
Protocol 1: Solubilization of a Hydrophobic Peptide using an Organic Co-Solvent
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator.
-
Initial Dissolution: Add a minimal volume of a suitable organic solvent (e.g., DMSO, DMF, ACN) to the peptide. Vortex or sonicate briefly to dissolve.
-
Dilution: While vortexing, slowly add the desired aqueous buffer to the peptide solution in a dropwise manner.
-
Observation: Monitor the solution for any signs of precipitation. If the solution becomes cloudy, the solubility limit has likely been reached.
-
Final Preparation: Once the desired concentration is reached and the solution remains clear, it is ready for use. Centrifuge the solution to pellet any minor, undissolved particulates before use.[10]
Protocol 2: pH Adjustment for Solubilizing Charged Peptides
-
Peptide Characterization: Determine the net charge of your peptide at neutral pH by assigning a value of +1 to each basic residue (K, R, H, and the N-terminus) and -1 to each acidic residue (D, E, and the C-terminus).[5]
-
For Basic Peptides (Net Positive Charge):
-
Attempt to dissolve the peptide in sterile, distilled water.
-
If insoluble, add a small amount of a dilute acidic solution (e.g., 10% acetic acid or 0.1% trifluoroacetic acid) and vortex.[5]
-
Once dissolved, dilute with the appropriate buffer.
-
-
For Acidic Peptides (Net Negative Charge):
-
Attempt to dissolve the peptide in sterile, distilled water.
-
If insoluble, add a small amount of a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) and vortex.
-
Once dissolved, dilute with the appropriate buffer.
-
Visualizations
Troubleshooting Workflow for Peptide Solubility
Caption: A workflow for troubleshooting peptide solubility issues.
Factors Influencing Peptide Solubility
Caption: Key factors influencing the solubility of peptides.
References
- 1. chemimpex.com [chemimpex.com]
- 2. genscript.com [genscript.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. peptide.com [peptide.com]
- 8. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. jpt.com [jpt.com]
Technical Support Center: Purification of Thienylglycine-Containing Peptides
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thienylglycine-containing peptides. The unique properties of the thienylglycine residue can present challenges during purification, primarily related to solubility and aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing thienylglycine?
A1: The primary challenges stem from the physicochemical properties of the thienylglycine residue. The thiophene group is aromatic and hydrophobic, which can lead to:
-
Poor Solubility: Peptides with a high content of hydrophobic residues, including thienylglycine, often have limited solubility in aqueous solutions commonly used for purification.[1][2][3]
-
Peptide Aggregation: The hydrophobic and aromatic nature of thienylglycine can promote inter-chain interactions, leading to the formation of aggregates.[1][4] This can result in low yields, difficult purification by HPLC, and even precipitation of the peptide.
-
Complex Chromatographic Profiles: Aggregation can lead to broad or multiple peaks during RP-HPLC, making it difficult to isolate the pure peptide.
Q2: Is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) suitable for purifying thienylglycine-containing peptides?
A2: Yes, RP-HPLC is the standard and most powerful technique for the purification of synthetic peptides, including those containing thienylglycine.[5][6][7] The separation is based on the hydrophobicity of the peptide, and the conditions can be optimized to achieve high purity. However, due to the potential for aggregation and poor solubility, standard protocols may need to be modified.
Q3: How can I predict if my thienylglycine-containing peptide will be difficult to purify?
A3: While precise prediction is challenging, certain characteristics of the peptide sequence can indicate a higher likelihood of purification difficulties:
-
High Hydrophobic Residue Content: A sequence with a high percentage of hydrophobic amino acids in addition to thienylglycine is more likely to be problematic.
-
Overall Neutral Charge: Peptides with a net neutral charge at the working pH can have lower solubility.
-
Presence of Beta-Sheet Promoting Residues: Certain amino acid sequences are prone to forming stable secondary structures like β-sheets, which can lead to aggregation.[1]
Q4: My purified thienylglycine-containing peptide is insoluble after lyophilization. What should I do?
A4: This is a common issue for hydrophobic peptides.[8] The lyophilization process can sometimes promote the formation of stable aggregates. To solubilize the peptide, you can try:
-
Testing different solvents: Start with small aliquots of your peptide and test a range of solvents.
-
Using organic co-solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by slow dilution with your aqueous buffer, is often effective.[2][9]
-
Adjusting the pH: Depending on the peptide's isoelectric point (pI), adjusting the pH of the solution can increase its net charge and improve solubility.[1][2]
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor peptide solubility in initial HPLC mobile phase (Water/Acetonitrile/TFA). | The high hydrophobicity of the thienylglycine residue and potentially other amino acids in the sequence leads to low solubility in aqueous solutions. | 1. Initial Dissolution in Organic Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent such as DMSO, DMF, or 100% acetonitrile.[2][9] 2. Slow Dilution: Slowly add the dissolved peptide solution dropwise into the initial mobile phase with vigorous stirring to prevent precipitation.[2] 3. Use of Chaotropic Agents: In severe cases, consider dissolving the peptide in a solution containing a chaotropic agent like guanidine hydrochloride, but be mindful of its compatibility with your HPLC system.[1][10] |
| Broad or tailing peaks during RP-HPLC. | Peptide aggregation on the column, or secondary interactions with the stationary phase. | 1. Optimize HPLC Gradient: Use a shallower gradient to improve separation. 2. Increase Column Temperature: Running the separation at a slightly elevated temperature (e.g., 40-60°C) can help disrupt aggregates.[6] 3. Alternative Ion-Pairing Agent: If using TFA, consider switching to an alternative like formic acid, which may alter selectivity and improve peak shape. |
| Multiple peaks observed for a supposedly single peptide. | Presence of aggregates, different folded conformations of the peptide, or impurities from synthesis. | 1. Analyze Fractions: Collect all major peaks and analyze them by mass spectrometry to determine if they correspond to the target peptide. 2. Denaturing Conditions: Ensure the mobile phase is sufficiently denaturing (e.g., adequate acetonitrile concentration) to unfold different conformations into a single form. 3. Re-dissolve and Re-inject: Dissolve a collected fraction containing a suspected aggregate in a strong solvent (like DMSO) and reinject to see if the peak profile changes. |
| Low recovery of the peptide after purification. | Irreversible adsorption to the column due to high hydrophobicity, or precipitation during the process. | 1. Use a Different Stationary Phase: A less hydrophobic column (e.g., C8 or C4 instead of C18) might be beneficial for very hydrophobic peptides.[7] 2. Check for Precipitation: Visually inspect the HPLC system for any signs of precipitated peptide. 3. Optimize Lysis/Precipitation: Ensure the peptide remains soluble during the post-purification workup (e.g., before lyophilization). |
Quantitative Data Summary
The following table provides illustrative data for the purification of a hypothetical thienylglycine-containing peptide (Thg-Peptide-1) compared to a control peptide without thienylglycine (Control-Peptide-1). Note: This data is representative and the actual results will vary depending on the specific peptide sequence.
| Parameter | Control-Peptide-1 | Thg-Peptide-1 |
| Crude Purity (by analytical HPLC) | 75% | 60% |
| Solubility in Water/ACN (1:1) | > 5 mg/mL | ~0.5 mg/mL |
| Optimal Dissolution Solvent | Water with 0.1% TFA | 100% DMSO, then dilute |
| RP-HPLC Retention Time (C18 column) | 15 min | 25 min |
| Purification Yield | 40% | 25% |
| Final Purity (by analytical HPLC) | >98% | >98% |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Thienylglycine-Containing Peptide
This protocol outlines a general method for the purification of thienylglycine-containing peptides using preparative RP-HPLC.
1. Materials:
-
Crude lyophilized thienylglycine-containing peptide.
-
HPLC-grade water.
-
HPLC-grade acetonitrile (ACN).
-
Trifluoroacetic acid (TFA).
-
Dimethyl sulfoxide (DMSO).
-
Preparative RP-HPLC system with a C18 column.
2. Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Prepare the Peptide Sample:
-
Carefully weigh a small amount of the crude peptide.
-
Add a minimal volume of DMSO to dissolve the peptide completely.
-
Slowly add Mobile Phase A to the dissolved peptide solution with gentle vortexing until the desired concentration is reached. If the solution becomes cloudy, add more DMSO or ACN.
-
-
Equilibrate the HPLC System:
-
Wash the column with 100% Mobile Phase B for 10-15 minutes.
-
Equilibrate the column with the starting conditions of your gradient (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 20-30 minutes.
-
-
Purification:
-
Inject the prepared peptide sample onto the column.
-
Run a linear gradient from low to high concentration of Mobile Phase B. A typical gradient might be 5% to 65% B over 60 minutes. This may need to be optimized based on the hydrophobicity of your peptide.
-
Monitor the elution of the peptide at 220 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peaks.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure peptide.
-
Pool the pure fractions.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.
-
Protocol 2: Small-Scale Solubility Testing
This protocol describes a method to determine the best solvent for your thienylglycine-containing peptide before attempting large-scale dissolution.
1. Materials:
-
Lyophilized peptide.
-
A range of solvents: water, 10% acetic acid, 10% ammonium bicarbonate, acetonitrile (ACN), dimethyl sulfoxide (DMSO).
-
Small microcentrifuge tubes.
2. Procedure:
-
Aliquot a small, equal amount of the lyophilized peptide into several microcentrifuge tubes (e.g., ~0.1 mg each).
-
To the first tube, add a small volume (e.g., 10 µL) of water. Vortex and observe. If it doesn't dissolve, proceed to the next step.
-
To the second tube, add 10 µL of 10% acetic acid (for basic peptides). Vortex and observe.
-
To the third tube, add 10 µL of 10% ammonium bicarbonate (for acidic peptides). Vortex and observe.
-
If the peptide is still insoluble, try adding 10 µL of ACN to another tube.
-
As a final resort for highly hydrophobic peptides, add 10 µL of DMSO to a fresh tube. This should dissolve most peptides.
-
Once a suitable solvent is found, you can attempt to dilute it with your desired aqueous buffer. Add the buffer slowly to the dissolved peptide to see if it remains in solution.
Visualizations
Caption: Workflow for the purification of thienylglycine-containing peptides.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. renyi.hu [renyi.hu]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
deprotection of Boc group from thienylglycine without side reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the deprotection of the tert-butyloxycarbonyl (Boc) group from thienylglycine residues. Our focus is to provide strategies to minimize side reactions and optimize product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when removing a Boc group from a thienylglycine residue?
A1: The main challenge is the susceptibility of the electron-rich thiophene ring to electrophilic attack by the tert-butyl cation generated during acidic deprotection.[1][2] This can lead to undesired side reactions, primarily tert-butylation of the thiophene ring, resulting in impurities that can be difficult to separate from the desired product. Additionally, the sulfur atom in the thiophene ring can be sensitive to oxidative conditions.[1]
Q2: What are "scavengers" and why are they crucial for the deprotection of Boc-thienylglycine?
A2: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[2][3] By reacting with the carbocation more readily than the thienylglycine residue, they prevent the formation of alkylated side products.[3] For substrates like thienylglycine, which contain an electron-rich aromatic ring and a sulfur heteroatom, the use of scavengers is critical to achieving high purity of the final product.[1]
Q3: Which scavengers are recommended for the deprotection of Boc-thienylglycine?
A3: A cocktail of scavengers is often most effective. For thienylglycine, a combination that addresses both the aromatic nature and the sulfur atom is ideal. Recommended scavengers include:
-
Trialkylsilanes: Triethylsilane (TES) or triisopropylsilane (TIS) are highly effective carbocation scavengers.[3]
-
Thioanisole: This scavenger is particularly useful for protecting sulfur-containing amino acids from side reactions.[1]
-
1,2-Ethanedithiol (EDT): EDT can help prevent side reactions involving the sulfur atom.[1]
Q4: Can I use standard TFA/DCM conditions for the deprotection of Boc-thienylglycine?
A4: Standard trifluoroacetic acid (TFA) in dichloromethane (DCM) can be used, but it is highly recommended to include a scavenger cocktail to prevent side reactions.[1][2] Without scavengers, you are likely to observe significant tert-butylation of the thiophene ring.
Q5: Are there milder alternatives to strong acids like TFA for this deprotection?
A5: Yes, several milder methods can be employed, which may be beneficial if your molecule contains other acid-sensitive functional groups:
-
4M HCl in Dioxane: This is a common and effective alternative to TFA.[4]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) can mediate Boc deprotection under non-protic conditions.
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can effect deprotection without the need for acid.[5]
-
Oxalyl Chloride in Methanol: This system offers a mild and selective method for Boc deprotection of various substrates, including heterocyclic ones.[6][7][8]
Troubleshooting Guide
Issue 1: An unexpected peak with a +56 Da mass shift is observed in the LC-MS analysis of my product.
-
Possible Cause: This mass increase is a strong indicator of tert-butylation, where a tert-butyl group has been added to your thienylglycine residue. This is the most common side reaction when using acidic deprotection without adequate scavengers.[1]
-
Solution:
-
Incorporate a Scavenger Cocktail: Add a combination of scavengers to your deprotection reaction. A common starting point is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For thienylglycine, consider adding thioanisole to this mixture.
-
Optimize Scavenger Concentration: Ensure you are using a sufficient excess of the scavenger. Typically, 5-10 equivalents are used.
-
Switch to a Milder Deprotection Method: Consider using 4M HCl in dioxane or a Lewis acid-mediated deprotection, which can sometimes reduce the extent of side reactions.
-
Issue 2: The deprotection reaction is sluggish or incomplete.
-
Possible Cause 1: Insufficient Acid Strength or Concentration. The concentration of the acid may be too low for the specific substrate.
-
Solution: If using TFA, you can increase the concentration from 20% to 50% in DCM. For very resistant cases, neat TFA can be used, but the reaction time should be kept short and a scavenger cocktail is essential.
-
-
Possible Cause 2: Steric Hindrance. Bulky neighboring groups can hinder the access of the acid to the Boc group.
-
Solution: A combination of a stronger acid (e.g., 4M HCl in dioxane), longer reaction time, and gentle warming (e.g., to 40°C) may be necessary. The use of an effective scavenger cocktail is critical under these more forcing conditions.
-
-
Possible Cause 3 (for Solid-Phase Synthesis): Poor Resin Swelling. If the resin is not adequately swollen, the reagents cannot efficiently reach the reaction sites.
-
Solution: Ensure the resin is fully swollen in an appropriate solvent (e.g., DCM) before initiating the deprotection step.
-
Issue 3: Degradation of other acid-sensitive functional groups in the molecule.
-
Possible Cause: The strongly acidic conditions required for Boc deprotection are cleaving other protecting groups (e.g., tert-butyl esters, trityl groups) or degrading sensitive functionalities.
-
Solution:
-
Use Milder Acidic Conditions: Attempt the deprotection with a lower concentration of TFA or switch to a weaker acid.
-
Employ Non-Acidic Deprotection Methods: Explore Lewis acid-mediated (e.g., ZnBr₂), thermal, or oxalyl chloride-based deprotection methods, which are generally milder and more selective.[5][6][7][8]
-
Quantitative Data Summary
The following table summarizes representative yields for Boc deprotection of various amino acids under different conditions. While specific data for thienylglycine is limited in the literature, the data for sulfur-containing (Cysteine, Methionine) and aromatic amino acids provide a good reference for expected outcomes.
| Deprotection Method | Substrate (Analog) | Scavenger(s) | Typical Yield (%) | Purity (%) | Reference |
| 50% TFA in DCM | Cysteine-Peptide | None | - | Low | [3] |
| 95% TFA / 2.5% TIS / 2.5% H₂O | Cysteine-Peptide | TIS, H₂O | >90 | High | [3] |
| 4M HCl in Dioxane | Various Amino Acids | None | >90 | High | [4] |
| Oxalyl Chloride in MeOH | Heterocyclic Amines | None | up to 90 | High | [6][7][8] |
| Thermal (150°C in TFE) | N-Boc Imidazole | None | 98 | High | [5] |
| Dawson Heteropolyacid | N-Boc Phenylalanine | None | 92 | High | [9] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA with Scavengers
-
Preparation: Dissolve the Boc-thienylglycine containing compound in dichloromethane (DCM).
-
Scavenger Addition: Add the chosen scavenger cocktail. A recommended mixture is triisopropylsilane (TIS) and thioanisole (5-10 equivalents each).
-
Deprotection: Cool the reaction mixture to 0°C and add an equal volume of trifluoroacetic acid (TFA).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-2 hours.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate) and extracted.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
-
Preparation: Dissolve or suspend the Boc-thienylglycine containing compound in a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Deprotection is often complete within 1 to 4 hours.
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
-
Preparation: Dissolve the Boc-thienylglycine containing compound in methanol (MeOH) in a dry round-bottom flask and stir at room temperature for 5 minutes.
-
Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the solution. An immediate exothermic reaction may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified by standard methods, such as chromatography or recrystallization.[6][7][8]
Visualizations
Caption: Boc deprotection pathway and competing side reactions.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. scispace.com [scispace.com]
minimizing racemization of thienylglycine during peptide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize racemization when incorporating thienylglycine into peptide synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: Why is thienylglycine particularly prone to racemization during peptide synthesis?
A1: Thienylglycine, like other aryl-substituted amino acids, is more susceptible to racemization due to the electron-withdrawing nature of the thienyl group. This aromatic side chain can stabilize the formation of an oxazolone intermediate during the activation of the carboxylic acid, which is a key step leading to the loss of stereochemical integrity. The acidity of the alpha-proton is increased, making it easier to abstract under basic conditions, leading to racemization.
Q2: Which coupling reagents are recommended to minimize racemization with thienylglycine?
A2: The choice of coupling reagent is critical. For thienylglycine, it is generally recommended to use urethane-protected amino acid derivatives (like Fmoc- or Boc-) in combination with coupling reagents that have a low propensity for racemization. Additives like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) and 1-hydroxybenzotriazole (HOBt) are known to suppress racemization. The use of modern uronium/aminium salts such as HATU, HBTU, and HCTU, especially when paired with HOBt or Oxyma, is often preferred over carbodiimides like DIC when racemization is a concern.
Q3: Can the choice of base influence the extent of racemization?
A3: Absolutely. The base used during the coupling step plays a significant role. Sterically hindered, non-nucleophilic bases are generally preferred to minimize racemization. N,N-Diisopropylethylamine (DIPEA) is a commonly used base, but it can sometimes promote racemization. For particularly sensitive amino acids like thienylglycine, weaker bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are often better choices as they are less likely to cause epimerization.
Q4: How does temperature affect the racemization of thienylglycine?
A4: Lowering the reaction temperature is a common strategy to reduce the rate of racemization. Performing the coupling reaction at 0°C or even lower can significantly preserve the stereochemical integrity of the thienylglycine residue. It is advisable to cool the reaction mixture before adding the coupling reagent and base.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of diastereomeric impurity detected by HPLC. | Racemization of the thienylglycine residue during coupling. | 1. Optimize Coupling Reagent & Additive: Switch to a coupling reagent known for low racemization, such as HATU or HCTU, in combination with an additive like OxymaPure® or HOBt. 2. Change the Base: Replace DIPEA with a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. 3. Lower the Temperature: Perform the coupling reaction at 0°C. |
| Incomplete coupling reaction. | Steric hindrance from the thienylglycine residue or use of a weaker base. | 1. Increase Coupling Time: Extend the reaction time, but monitor for racemization. 2. Pre-activation: Pre-activate the Fmoc-thienylglycine with the coupling reagent for a short period before adding it to the resin-bound amine. |
| Side reactions observed. | Formation of byproducts due to prolonged exposure to coupling reagents or base. | 1. Minimize Pre-activation Time: If pre-activating, keep the time to a minimum. 2. Stoichiometry Control: Use a minimal excess of the coupling reagent and base. |
Experimental Protocols
Protocol 1: General Procedure for Manual Solid-Phase Peptide Synthesis (SPPS) with Thienylglycine
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine and byproducts.
-
Coupling of Thienylglycine:
-
In a separate vessel, dissolve Fmoc-thienylglycine (3 equivalents), a coupling reagent (e.g., HATU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF.
-
Cool the solution to 0°C.
-
Add a hindered base (e.g., NMM, 6 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for an additional 2 hours.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF.
-
Repeat: Continue with the subsequent amino acid couplings following the deprotection and coupling steps.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and analyze the final product for purity and identity by mass spectrometry and analytical HPLC.
Visual Guides
Caption: Workflow for SPPS with thienylglycine.
Caption: Troubleshooting racemization of thienylglycine.
Technical Support Center: Cleavage Cocktail Optimization for Peptides with Boc-(S)-3-Thienylglycine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal cleavage strategies for peptides synthesized with Boc-(S)-3-Thienylglycine. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when cleaving peptides containing (S)-3-Thienylglycine?
A1: The main challenge arises from the thienyl side chain, a sulfur-containing aromatic ring. During strong acid cleavage with Trifluoroacetic Acid (TFA), the sulfur atom can be susceptible to oxidation and other side reactions. Additionally, the aromatic nature of the thienyl group can make the peptide more hydrophobic, potentially leading to aggregation or difficult precipitation.
Q2: What is a good starting point for a cleavage cocktail for a peptide containing (S)-3-Thienylglycine?
A2: A standard and effective starting cocktail is a mixture of TFA, Triisopropylsilane (TIS), and water.[1] A common ratio is 95% TFA, 2.5% TIS, and 2.5% water (v/v/v).[2] TIS acts as a scavenger to trap reactive carbocations generated during the cleavage of Boc and other acid-labile protecting groups.[1]
Q3: Are there specific scavengers recommended for peptides with (S)-3-Thienylglycine?
A3: Due to the sulfur atom in the thienyl group, scavengers typically used for other sulfur-containing amino acids like Cysteine and Methionine are highly recommended. These include:
-
Triisopropylsilane (TIS): Effectively scavenges carbocations.[1]
-
1,2-Ethanedithiol (EDT): A potent scavenger for protecting sulfur-containing residues.
-
Thioanisole: Another effective scavenger for sulfur-containing and other sensitive amino acids.[3]
The choice of scavenger may depend on the other amino acids present in your peptide sequence. For instance, if your peptide also contains tryptophan, a more comprehensive scavenger cocktail may be necessary.[4]
Q4: How can I confirm if the cleavage was successful?
A4: After cleavage and precipitation, you can perform a qualitative test, such as the Kaiser test, on a small sample of the resin beads. A blue or purple color indicates the presence of free primary amines, suggesting incomplete cleavage. For a quantitative assessment, analyzing a small aliquot of the crude peptide by HPLC and mass spectrometry is the most reliable method to determine the completeness of the cleavage and identify any potential side products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete Cleavage: The cleavage time may be insufficient, or the cocktail may not be optimal for your specific peptide. | - Perform a small-scale test cleavage to optimize the reaction time (e.g., test at 1, 2, and 4 hours).- Consider a more robust cleavage cocktail, such as Reagent K (TFA/phenol/water/thioanisole/EDT).- After the initial cleavage, you can re-treat the resin with a fresh cleavage cocktail to recover any remaining peptide. |
| Poor Precipitation: The peptide may be soluble in the ether used for precipitation. | - Reduce the volume of TFA by blowing a stream of nitrogen over the solution before adding cold diethyl ether.- Try a different anti-solvent, such as a 1:1 mixture of hexane and ether.- If the peptide is highly hydrophobic, it may be necessary to dry the TFA/ether mixture completely and redissolve the residue in an appropriate solvent for purification. | |
| Presence of Unexpected Peaks in HPLC/MS | Side Reactions with the Thienyl Group: The sulfur atom in the thienyl ring may have undergone oxidation or other modifications. | - Ensure your cleavage cocktail contains appropriate scavengers for sulfur-containing residues (e.g., TIS, EDT, thioanisole).- Perform the cleavage reaction in the dark or under low-light conditions to minimize photo-oxidation.- Consider using a milder cleavage cocktail if significant degradation is observed. |
| Incomplete Removal of Protecting Groups: Side-chain protecting groups from other amino acids may not be fully cleaved. | - Verify that your cleavage cocktail is appropriate for all protecting groups used in your synthesis.- Increase the cleavage reaction time or the concentration of TFA. | |
| Peptide is a Sticky or Oily Residue | Residual Scavengers or Protecting Groups: Impurities from the cleavage reaction can prevent the peptide from forming a solid. | - Ensure thorough washing of the precipitated peptide with cold diethyl ether to remove scavengers and cleaved protecting groups.- The sticky texture could also be due to resin-related impurities. Purifying the peptide via preparative HPLC is recommended.[5] |
Experimental Protocols
Protocol 1: Standard Cleavage with TFA/TIS/Water
This protocol is a good starting point for most peptides containing (S)-3-Thienylglycine.
-
Resin Preparation: After the final synthesis step, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 3 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water in a 95:2.5:2.5 (v/v/v) ratio. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution to about 1-2 mL under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
-
Peptide Isolation and Washing:
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage with a Scavenger-Rich Cocktail (Modified Reagent B)
This protocol is recommended for peptides that are particularly sensitive to oxidation or other side reactions.
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/phenol/water/TIS/EDT in a ratio of 88:5:5:2:2.5 (v/v/v/v/v).
-
Cleavage Reaction: Add the cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Peptide Precipitation and Isolation: Follow steps 4-6 from Protocol 1.
Data Presentation: Comparison of Cleavage Cocktails
The following table provides a hypothetical comparison of cleavage cocktails for a model peptide containing (S)-3-Thienylglycine, based on general principles of peptide chemistry. Actual results may vary depending on the specific peptide sequence.
| Cleavage Cocktail | Composition (v/v/v) | Typical Reaction Time | Crude Purity (%) | Key Advantages | Potential Drawbacks |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | 2-4 hours | 80-90 | Simple, effective for many peptides. | May not be sufficient for highly sensitive sequences. |
| Reagent B (modified) | TFA/Phenol/H₂O/TIS (88:5:5:2) | 2-4 hours | 85-95 | "Odorless" compared to thiol-containing cocktails. Good for Trityl-based protecting groups.[4] | May not prevent oxidation of the thienyl sulfur.[4] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | 2-4 hours | >90 | Broadly applicable for peptides with multiple sensitive residues.[4] | Strong, unpleasant odor from thiol scavengers. |
Visualizations
Caption: General experimental workflow for peptide cleavage.
Caption: Mechanism of Boc deprotection and cation scavenging.
References
Technical Support Center: Managing Steric Hindrance of Boc-(S)-3-Thienylglycine in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the chemical synthesis involving the sterically hindered amino acid, Boc-(S)-3-Thienylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in peptide synthesis?
A1: The main challenges stem from the steric bulk of both the tert-butyloxycarbonyl (Boc) protecting group and the thienyl side chain. This steric hindrance can lead to:
-
Slow and incomplete coupling reactions: The bulky nature of the molecule can physically impede the approach of the activated amino acid to the N-terminus of the peptide chain, resulting in lower yields and the presence of deletion sequences in the crude product.[1]
-
Increased risk of epimerization: Arylglycine residues are known to be susceptible to racemization, especially during the activation and coupling steps. The choice of coupling reagents and base is critical to maintain the stereochemical integrity of the final peptide.[1][2]
-
Aggregation of the growing peptide chain: While the Boc strategy can sometimes help disrupt aggregation due to repeated acid treatments for deprotection, "difficult" sequences containing sterically hindered residues can still be prone to aggregation, further complicating synthesis.[1]
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, onium salt-based reagents are generally more effective than standard carbodiimides (e.g., DCC, DIC) alone. Reagents such as HATU , HBTU , and PyBOP are recommended as they form highly reactive activated esters that can overcome the steric barrier more efficiently.[3][4] For particularly challenging couplings, COMU has also demonstrated high reactivity.[3] The choice of reagent can also impact the level of epimerization.
Q3: How can I minimize epimerization during the coupling of this compound?
A3: Minimizing epimerization is crucial. Key strategies include:
-
Choice of Coupling Reagent: Reagents like DEPBT are noted for causing very little epimerization with easily epimerized amino acids such as arylglycines.[2]
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure® can help to suppress racemization when using carbodiimide or onium salt coupling reagents.[5]
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine instead of triethylamine (TEA).[4]
-
In Situ Neutralization: Employing in situ neutralization protocols, where neutralization and coupling occur simultaneously, can reduce the time the free N-terminal amine is exposed to basic conditions, thereby lowering the risk of epimerization.[2]
Q4: What are the standard conditions for Boc deprotection of the thienylglycine residue?
A4: The Boc group is typically removed under acidic conditions. A standard protocol involves treating the peptide-resin with a 25-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) for about 30 minutes at room temperature.[6][7] It is important to ensure complete removal of the Boc group before proceeding to the next coupling step to avoid truncated peptide sequences.
Q5: Are there any special considerations for the final cleavage of a peptide containing 3-thienylglycine from the resin?
A5: Yes. Peptides synthesized using the Boc strategy often require strong acids for final cleavage from the resin and removal of side-chain protecting groups. The most common reagent is anhydrous hydrogen fluoride (HF).[6] This is a hazardous substance and requires specialized equipment. Alternatives to HF include trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl trifluoromethanesulfonate (TMSOTf).[6] The choice of cleavage cocktail will depend on the specific resin used and the other amino acids present in the peptide sequence.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) | Citations |
| Low Coupling Yield / Incomplete Reaction | 1. Steric Hindrance: The bulky Boc group and thienyl side chain are impeding the reaction. 2. Peptide Aggregation: The growing peptide chain is folding on itself, blocking the reaction site. 3. Inefficient Activation: The coupling reagent is not reactive enough for this hindered amino acid. | 1. Double Couple: Perform the coupling reaction twice with fresh reagents. 2. Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion. 3. Use a More Potent Coupling Reagent: Switch to HATU, HBTU, PyBOP, or COMU. 4. Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 40-50 °C), but be mindful of the increased risk of epimerization. 5. Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add a small amount of a chaotropic salt like LiCl to the coupling mixture to disrupt aggregation. | [1][3][4] |
| Presence of Deletion Peptides in Final Product | 1. Incomplete Boc Deprotection: The Boc group was not fully removed, leaving some N-termini unavailable for the next coupling. 2. Incomplete Coupling: As above, the coupling reaction did not go to completion. | 1. Extend Deprotection Time: Increase the TFA treatment time or perform a second deprotection step. 2. Confirm Deprotection: Use a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine before proceeding with coupling. 3. Follow Solutions for Low Coupling Yield: See above. | [6][7] |
| Epimerization/Racemization of the Thienylglycine Residue | 1. Inappropriate Base: The base used for neutralization is too strong or not hindered enough, leading to abstraction of the alpha-proton. 2. Over-activation: The activated amino acid is too reactive or the pre-activation time is too long, promoting oxazolone formation. 3. High Temperature: The coupling reaction is being run at an elevated temperature. | 1. Use a Hindered Base: Use DIEA or 2,4,6-collidine. 2. Use a Low-Racemization Coupling Reagent: Employ a reagent like DEPBT. 3. Add Racemization Suppressants: Include HOBt or OxymaPure® in the coupling mixture. 4. Minimize Pre-activation Time: Add the activated amino acid to the resin immediately after it is prepared. 5. Perform Coupling at Room Temperature or Below: Avoid elevated temperatures if possible. | [1][2][8] |
Quantitative Data
While specific data for this compound is limited in the literature, the following table, adapted from studies on the sterically similar Boc-Phenylglycine, provides a comparison of the diastereomeric purity achieved with different coupling reagents. This data can serve as a useful guide for selecting conditions to minimize epimerization.
Table 1: Comparison of Diastereomeric Purity with Various Coupling Reagents for a Sterically Hindered Arylglycine
| Coupling Reagent | Base | Diastereomeric Purity (%) |
| HBTU | DIPEA | ~50 |
| HATU | DIPEA | ~50 |
| DMTMM-BF₄ | NMM | 71 |
| COMU | TMP | >99 |
| DEPBT | DMP | >99 |
| Data adapted from a comparative study on Phenylglycine-containing peptides.[1] | ||
| Abbreviations: HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DMTMM-BF₄: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DEPBT: 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; TMP: 2,4,6-Trimethylpyridine; DMP: 2,6-Dimethylpyridine. |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
Objective: To achieve a high-yield coupling of this compound to a resin-bound peptide while minimizing steric hindrance issues.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents relative to resin loading)
-
HATU (3 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the N-terminus is Boc-protected, deprotect using 25-50% TFA in DCM for 30 minutes, followed by thorough washing with DCM and DMF. Neutralize the resin with a 10% solution of DIEA in DMF twice for 2 minutes each, followed by extensive washing with DMF.
-
Activation: In a separate reaction vessel, dissolve this compound and HATU in DMF. Add DIEA to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Boc Deprotection
Objective: To remove the N-terminal Boc protecting group from the peptide-resin.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.
-
Deprotection: Treat the resin with a solution of 25-50% (v/v) TFA in DCM. Agitate the mixture for 30 minutes at room temperature.
-
Washing: Filter the resin and wash it thoroughly with DCM (3-5 times) to remove the TFA and the cleaved t-butyl carbocation.
-
Neutralization (if proceeding to next coupling): Wash the resin with DMF and then neutralize with 10% DIEA in DMF (2 times for 2 minutes each), followed by extensive washing with DMF.
Visualizations
Caption: Standard SPPS Cycle for Incorporating this compound.
Caption: Decision tree for troubleshooting this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
identifying and removing impurities from Boc-(S)-3-Thienylglycine synthesis
Welcome to the technical support center for the synthesis of Boc-(S)-3-Thienylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the identification and removal of impurities during the synthesis of this valuable amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While impurities can vary based on reaction conditions, common contaminants in the synthesis of Boc-protected amino acids include:
-
Unreacted Starting Materials: (S)-3-Thienylglycine and Di-tert-butyl dicarbonate ((Boc)₂O).
-
Byproducts of the Boc Protection Reaction: tert-Butanol and urea-related byproducts.[1]
-
Di-Boc Species: The formation of a di-protected amino acid, although less common.
-
Side-Chain Modifications: Potential reactions involving the thienyl ring, such as oxidation or electrophilic substitution, depending on the reagents and conditions used.
-
Racemization: Loss of stereochemical purity at the alpha-carbon, leading to the presence of the (R)-enantiomer.
Q2: My final product is an oil and will not solidify. What can I do?
A2: It is not uncommon for some purified Boc-protected amino acids to initially present as a viscous oil.[1] To induce solidification, you can try the following techniques:
-
Solvent Trituration: Stir the oil vigorously with a non-polar solvent like n-hexane or pentane.[1] This can often cause the product to precipitate as a solid.
-
Seed Crystallization: If a small amount of solid product is available, adding a "seed" crystal to the oil can initiate crystallization.[1]
-
Freeze-Thaw Cycling: Freezing the sample, for instance with liquid nitrogen, and then allowing it to slowly warm to room temperature may induce crystallization.[1]
Q3: What analytical techniques are best for identifying impurities in my this compound product?
A3: A multi-technique approach is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and for chiral analysis to detect the unwanted (R)-enantiomer.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying impurities by providing their molecular weights.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the final product and can help identify and quantify major impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and detecting the presence of major impurities.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Yield After Purification
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC to ensure all the starting material is consumed before workup. |
| Product Loss During Extraction | Ensure the pH is correctly adjusted to ~3 during the acidic workup to fully protonate the carboxylic acid for extraction into the organic phase.[1][3] Perform multiple extractions (at least 3) to maximize recovery.[1] |
| Precipitation Issues | If precipitating the product, ensure the solution is sufficiently concentrated and cooled to an appropriate temperature to induce crystallization.[1] |
| Emulsion Formation During Workup | To break emulsions, try adding brine or passing the mixture through a pad of celite. |
Problem 2: Presence of Unreacted (S)-3-Thienylglycine
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient (Boc)₂O | Use a slight excess of (Boc)₂O (typically 1.1-1.2 equivalents) to drive the reaction to completion. |
| Incorrect pH | The reaction should be carried out under basic conditions (pH 9-10) to ensure the amino group is deprotonated and nucleophilic.[4] |
| Inefficient Washing | Unreacted (S)-3-Thienylglycine is highly water-soluble and should be removed during the aqueous washes.[1] Ensure thorough washing of the organic layer with water. |
Problem 3: Contamination with Di-tert-butyl dicarbonate ((Boc)₂O) or its byproducts
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Excess (Boc)₂O Used | Any unreacted (Boc)₂O and its primary byproduct, tert-butanol, are typically removed during the aqueous workup and by washing the organic layer. A final wash with a non-polar solvent like hexane can also be effective.[3] |
| Urea Byproducts | Urea byproducts can be challenging to remove by simple extraction. If they persist, column chromatography may be necessary.[1] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification
This method is highly effective for separating the acidic this compound from neutral or basic impurities.[1]
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH) to deprotonate the Boc-amino acid, transferring it to the aqueous layer.
-
Separate the aqueous layer, which now contains the sodium salt of the product.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or ether) to remove any remaining neutral or basic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3 with a suitable acid (e.g., 1M HCl).[1][3] The this compound will precipitate out.
-
Extract the product back into an organic solvent (e.g., ethyl acetate, performed 3 times).[1]
-
Combine the organic layers, wash with brine until neutral, and dry over anhydrous sodium sulfate.[1][3]
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
If the crude product is a solid, recrystallization can significantly enhance its purity.[1]
-
Dissolve the crude solid in a minimum amount of a hot solvent in which the product is soluble.
-
Slowly add a "poor" solvent (one in which the product is insoluble) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash them with a small amount of the cold, poor solvent, and dry under vacuum.[1]
Visualized Workflows
Caption: Workflow for Acid-Base Extraction Purification.
Caption: Logical workflow for identifying unknown impurities.
References
Validation & Comparative
Navigating the Proteomic Landscape: A Comparative Guide to the Mass Spectrometry Analysis of Peptides with Boc-(S)-3-Thienylglycine
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids (UAAs) like Boc-(S)-3-Thienylglycine into peptides is a critical strategy for enhancing therapeutic properties. Verifying the successful synthesis and sequence of these modified peptides requires robust analytical techniques, with mass spectrometry (MS) being the gold standard. This guide provides a comparative analysis of the mass spectrometric behavior of peptides containing this compound against those with natural aromatic amino acids, supported by established fragmentation principles and detailed experimental protocols.
The unique structure of this compound, featuring a bulky N-terminal tert-butyloxycarbonyl (Boc) protecting group and a sulfur-containing aromatic thienyl side chain, introduces specific characteristics to the mass spectrometric analysis. Understanding these characteristics is paramount for accurate peptide identification and characterization.
Performance Comparison: Fragmentation Behavior
The primary distinction in the mass spectrometric analysis of peptides containing this compound compared to peptides with natural amino acids lies in the fragmentation patterns observed during tandem mass spectrometry (MS/MS). While the precursor ion mass will reflect the UAA's mass, the collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) pathways reveal key structural information.
A key feature in the MS/MS spectra of Boc-protected peptides is the facile neutral loss of the Boc group.[1] This occurs through two primary mechanisms:
-
Loss of isobutylene (56 Da): A prominent neutral loss peak corresponding to [M+H - 56]+ is frequently observed.
-
Loss of tert-butanol (74 Da): A secondary neutral loss of [M+H - 74]+ can also occur.[1]
The thienyl group, being an aromatic heterocycle, influences the fragmentation of the peptide backbone. While specific quantitative data for this compound is not extensively published, a comparative analysis can be drawn with a structurally similar natural aromatic amino acid, Phenylalanine (Phe). The presence of the aromatic ring can influence the relative abundance of b- and y-ions.[2]
Illustrative Fragmentation Data
The following table presents a hypothetical comparison of the expected major fragment ions for a model peptide sequence "Ac-Gly-Xxx-Ala-NH₂" where Xxx is either this compound or Phenylalanine. The relative intensities are illustrative and serve to highlight the expected differences in fragmentation patterns.
| Fragment Ion | Ac-Gly-Phe-Ala-NH₂ (Expected) | Ac-Gly-Boc-(S)-3-Thienylglycine-Ala-NH₂ (Expected) | Observations |
| Precursor [M+H]⁺ | 100 | 100 | - |
| [M+H - 56]⁺ | N/A | 85 | Prominent neutral loss of isobutylene from the Boc group. |
| [M+H - 74]⁺ | N/A | 20 | Minor neutral loss of tert-butanol from the Boc group. |
| y₂ | 95 | 90 | High intensity y-ion is common for both. |
| b₂ | 70 | 60 | The b₂ ion containing the UAA may show different stability. |
| y₁ | 40 | 40 | The terminal y-ion is typically observed. |
| b₃ | 30 | 25 | The relative abundance of larger b-ions can be influenced by the UAA. |
Note: This data is illustrative and based on established fragmentation principles of Boc-protected and aromatic amino acid-containing peptides. Actual relative intensities will vary depending on the full peptide sequence and the specific mass spectrometer conditions.
Experimental Protocols
Accurate and reproducible data is contingent on a well-defined experimental workflow. The following is a standard protocol for the LC-MS/MS analysis of peptides containing unnatural amino acids.[3][4]
Sample Preparation
-
Peptide Dissolution: Dissolve the lyophilized peptide sample in a solvent compatible with electrospray ionization (ESI), such as 0.1% formic acid in water, to a final concentration of 1-10 pmol/µL.[1]
-
Internal Standard: For quantitative studies, a stable isotope-labeled version of the peptide can be spiked into the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Employ a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be 5% to 40% B over 30 minutes.
-
Mass Spectrometer: An electrospray ionization mass spectrometer capable of MS/MS (e.g., Q-TOF, Orbitrap, or ion trap) is required.[1]
-
MS1 Scan: Acquire a full MS scan to identify the precursor ion of the peptide.
-
MS/MS Analysis: Use a data-dependent acquisition (DDA) mode to select the precursor ion for fragmentation.
-
Fragmentation: Employ collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). A normalized collision energy of 25-35% is a good starting point.[1]
Data Analysis
-
Software: Use appropriate software to analyze the MS/MS spectra.
-
Sequence Verification: For known UAAs, the mass of the modified residue can be added to the search parameters of standard database search algorithms. For de novo sequencing, the mass difference between fragment ions is used to identify the UAA residue.[3]
-
Manual Validation: Manually inspect the MS/MS spectra to confirm the sequence and the presence of characteristic fragment ions, including the neutral loss of the Boc group and the expected b- and y-ion series.
Visualizing the Workflow and Logic
To further clarify the experimental process and the expected fragmentation, the following diagrams are provided.
References
Conformational Analysis of Thienylglycine Peptides: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as thienylglycine, into peptide scaffolds is a powerful strategy for modulating their pharmacological properties. The thienyl group can enhance proteolytic stability and influence receptor binding through its unique steric and electronic characteristics.[1] A thorough understanding of the conformational landscape of these modified peptides is paramount for rational drug design. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography for the conformational analysis of thienylglycine-containing peptides, complete with experimental protocols and data presentation formats.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Solution-State Dynamics
NMR spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides in solution, mimicking a physiological environment. It provides atomic-resolution information on bond connectivities, through-space proximities, and dihedral angles, all of which define the peptide's conformation.
Table 1: Example ¹H Chemical Shifts (δ) for a Hypothetical Thienylglycine-Containing Peptide
| Residue | NH (ppm) | Hα (ppm) | Hβ (ppm) | Thienyl Protons (ppm) |
| Ala-1 | - | 3.95 | 1.35 | - |
| Tgl-2 | 8.20 | 5.50 | - | 7.0-7.5 |
| Gly-3 | 8.50 | 3.80, 3.90 | - | - |
| Leu-4 | 7.90 | 4.20 | 1.60 | - |
Note: Chemical shifts of the thienylglycine (Tgl) residue, particularly the Hα and amide protons, are sensitive to the local conformational environment. The pH of the solution can significantly influence the chemical shifts of amino acid residues.[2]
Table 2: Example J-Coupling Constants and Derived Dihedral Angles
| Residue Pair | ³J(HN,Hα) (Hz) | Dihedral Angle (φ) |
| Ala-1 - Tgl-2 | 7.5 | -60° or -120° |
| Tgl-2 - Gly-3 | 8.5 | -90° to -150° |
| Gly-3 - Leu-4 | 6.0 | -60° |
Note: The Karplus equation relates the observed ³J(HN,Hα) coupling constant to the φ dihedral angle, providing crucial information about the peptide backbone conformation.
Table 3: Example Nuclear Overhauser Effect (NOE) Constraints
| Proton 1 | Proton 2 | Distance (Å) |
| Tgl-2 Hα | Gly-3 NH | < 2.5 |
| Tgl-2 Thienyl | Leu-4 Hβ | < 4.0 |
| Ala-1 Hβ | Tgl-2 Thienyl | < 5.0 |
Note: NOEs provide through-space distance constraints between protons, which are fundamental for calculating the 3D structure of the peptide.
-
Sample Preparation: Dissolve the synthesized and purified thienylglycine peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 1-5 mM. The pH is adjusted to the desired value, typically between 4 and 6, to minimize amide proton exchange.
-
Data Acquisition:
-
1D ¹H NMR: Acquire a standard one-dimensional proton spectrum to assess sample purity and spectral dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for obtaining distance constraints between protons that are close in space (< 5 Å). A mixing time of 100-300 ms is typically used for peptides of this size.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for distinguishing between true NOEs and artifacts such as spin diffusion, especially in larger peptides.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in resonance assignment.
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Use the TOCSY and HSQC spectra to assign all proton and carbon resonances to their respective amino acid residues.
-
Constraint Extraction: Integrate the cross-peaks in the NOESY spectrum to derive distance constraints. Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle constraints.
-
Structure Calculation: Use molecular dynamics software (e.g., CYANA, CNS, or Xplor-NIH) to generate a family of 3D structures that satisfy the experimental constraints.
-
References
A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of Boc-(S)-3-Thienylglycine
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like Boc-(S)-3-Thienylglycine is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the premier analytical technique for this purpose. This guide provides a comparative overview of two robust chiral HPLC methods, based on data from the structurally analogous compound Boc-DL-Phenylglycine, offering an excellent starting point for method development for this compound. The thienyl and phenyl groups are structurally similar, suggesting that methods effective for the phenylglycine derivative will have a high probability of success for the thienylglycine analogue.
The two primary types of CSPs that have demonstrated broad applicability for N-protected amino acids are polysaccharide-based and macrocyclic glycopeptide-based columns.[1] Both operate on the principle of forming transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and, thus, separation.
Data Presentation: Comparison of Chiral HPLC Methods
The following table summarizes the performance of two recommended chiral HPLC methods for the separation of Boc-DL-Phenylglycine enantiomers, a close structural analogue of this compound.[1] These methods provide a strong baseline for the analysis of the target compound. The high resolution observed for unprotected 3-thiophenylglycine on a teicoplanin-based column further suggests the particular suitability of Method 2.[2]
| Parameter | Method 1: Polysaccharide-Based CSP | Method 2: Macrocyclic Glycopeptide-Based CSP |
| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chirobiotic® T (Teicoplanin) |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) | 10 mM Ammonium Acetate in Water / Methanol (20:80, v/v) |
| Mode | Normal-Phase | Reversed-Phase |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 254 nm |
| Column Temperature | 25°C | 25°C |
| Retention Time (t_R1_) ** | 11.5 min | 6.8 min |
| Retention Time (t_R2_) ** | 13.8 min | 8.5 min |
| Resolution (R_s_) ** | 2.1 | 2.5 |
| Selectivity (α) ** | 1.25 | 1.29 |
*Data is for Boc-DL-Phenylglycine and serves as an expected performance benchmark.[1] TFA = Trifluoroacetic Acid.
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols are based on established methods for the analogous Boc-DL-Phenylglycine and can be adapted for this compound.[1]
Method 1: Normal-Phase HPLC with Polysaccharide-Based CSP
This method utilizes a widely used cellulose-based CSP, known for its excellent resolving capabilities for a broad range of chiral compounds, including N-protected amino acids.[1]
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.
-
Mobile Phase: Prepare a mixture of n-Hexane, 2-Propanol, and Trifluoroacetic Acid in a 90:10:0.1 volume ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintain at 25°C.
-
Detection: UV detector set to 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound (and its corresponding R-enantiomer for method development) in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Method 2: Reversed-Phase HPLC with Macrocyclic Glycopeptide-Based CSP
Macrocyclic glycopeptide CSPs, such as the teicoplanin-based Chirobiotic® T, are highly effective for separating amino acid derivatives in reversed-phase mode, which uses more polar, aqueous-organic mobile phases.[3][4] This mode is often compatible with mass spectrometry (LC/MS).[3]
-
Column: Chirobiotic® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP.
-
Mobile Phase: Prepare a 10 mM ammonium acetate solution in HPLC-grade water and mix with methanol in a 20:80 volume ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintain at 25°C.
-
Detection: UV detector set to 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound (and its corresponding R-enantiomer) in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to analysis.
Visualizing the Experimental Workflow
The logical flow of developing and executing a chiral HPLC method is crucial for achieving reliable results. The following diagrams illustrate the general workflow and the principle of chiral recognition.
References
A Comparative Guide to Boc-(S)-3-Thienylglycine and Fmoc-(S)-3-Thienylglycine in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical determinant of success. This is particularly true when incorporating non-standard amino acids such as (S)-3-Thienylglycine, a bulky and potentially racemization-prone building block. This guide provides an objective comparison of tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protected (S)-3-Thienylglycine, offering insights into their respective performance in SPPS, supported by experimental data proxies and detailed protocols.
The fundamental difference between the two strategies lies in the lability of the α-amino protecting group. The Boc group is removed by acid (acid-labile), while the Fmoc group is cleaved by a base (base-labile).[1] This dictates the entire synthetic strategy, including the choice of side-chain protecting groups and the final cleavage from the solid support.
Performance Comparison: Key Considerations
Coupling Efficiency
The bulky thienyl group can sterically hinder the approach of the activated amino acid to the growing peptide chain on the solid support. This can lead to incomplete coupling reactions, resulting in deletion sequences in the final peptide. To overcome this, strategies such as double coupling or the use of more potent coupling reagents may be necessary for both Boc and Fmoc strategies.[1]
For sequences prone to aggregation, the Boc strategy may offer an advantage. The repetitive acid treatments for Boc deprotection can help to disrupt the formation of secondary structures that lead to aggregation, potentially improving yields for "difficult" sequences.[1][2]
Racemization
Racemization of the chiral center is a significant concern with bulky amino acids, particularly in the Fmoc strategy. The basic conditions used for Fmoc deprotection (typically with piperidine) can lead to the abstraction of the α-proton, causing epimerization.[1] The coupling step, especially when using certain bases, can also contribute to the loss of stereochemical purity.[1]
In contrast, the acidic conditions of the Boc strategy are generally less prone to causing racemization of the incorporated amino acid.[1] However, the final cleavage step in Boc-SPPS often requires strong acids like hydrofluoric acid (HF), which can be a significant drawback due to safety and equipment requirements.[3][4]
Quantitative Data Summary
The following tables summarize key comparative data. Table 1 provides a general comparison of the Boc and Fmoc strategies. Table 2 presents data on the racemization of Phenylglycine in Fmoc-SPPS under various coupling conditions, which can be used as a proxy to guide the choice of reagents for Fmoc-(S)-3-Thienylglycine.
Table 1: General Comparison of Boc and Fmoc Strategies for (S)-3-Thienylglycine Incorporation
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection Lability | Acid-labile (e.g., TFA) | Base-labile (e.g., Piperidine) |
| Side-Chain Protection | Strong acid-labile (e.g., HF) | Acid-labile (e.g., TFA) |
| Final Cleavage | Harsh (e.g., HF) | Mild (e.g., TFA cocktail) |
| Orthogonality | Partial | Fully Orthogonal |
| Racemization Risk for (S)-3-Thienylglycine | Lower during synthesis | Higher, especially during deprotection and coupling |
| Handling of Aggregative Sequences | Potentially better due to acidic deprotection | Can be problematic |
| Safety and Equipment | Requires specialized equipment for HF | Generally safer reagents |
Table 2: Racemization of Phenylglycine in Fmoc-SPPS with Various Coupling Reagents (Proxy for (S)-3-Thienylglycine)
| Coupling Reagent | Base | Diastereomeric Purity (%) |
| HBTU | DIPEA | ~50 |
| HATU | DIPEA | ~50 |
| DMTMM-BF4 | NMM | 71 |
| COMU | TMP | >99 |
| DEPBT | DMP | >99 |
| Data adapted from a comparative guide on Phenylglycine SPPS.[1] HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DMTMM-BF4: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DEPBT: 3-(Diethylamino-3-oxido-phosphorilidene)-1,2,3-benzotriazin-4(3H)-one; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; TMP: 2,4,6-Trimethylpyridine; DMP: 2,6-Dimethylpyridine. |
Experimental Protocols
General SPPS Workflow
The following diagrams illustrate the general workflows for Boc and Fmoc SPPS.
Caption: General workflow for Boc solid-phase peptide synthesis.
References
A Comparative Guide to Boc-(S)-3-Thienylglycine and Other Non-Canonical Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids (ncAAs) into peptides is a pivotal strategy in modern drug discovery, offering a powerful means to enhance the therapeutic properties of peptide-based candidates. By moving beyond the 20 proteinogenic amino acids, researchers can fine-tune pharmacological profiles, improving stability, binding affinity, and bioavailability. This guide provides a comparative analysis of Boc-(S)-3-Thienylglycine against other notable ncAAs, offering insights into their potential impact on peptide performance.
Introduction to Non-Canonical Amino Acids in Peptide Design
Standard peptides composed of natural amino acids often suffer from limitations such as susceptibility to proteolytic degradation and poor membrane permeability. The introduction of ncAAs can address these challenges by altering the peptide's backbone and side-chain functionalities.[1] This strategic modification can lead to:
-
Enhanced Proteolytic Stability: Modifications to the peptide structure can prevent recognition by proteases, thereby increasing the peptide's half-life in vivo.[2]
-
Improved Pharmacokinetic Profiles: ncAAs can modulate a peptide's solubility, membrane permeability, and circulation time.[1]
-
Conformational Constraint: Introducing sterically hindered or cyclic ncAAs can lock a peptide into its bioactive conformation, which can lead to increased receptor affinity and specificity.[1]
This guide will focus on a comparative overview of this compound and two other widely used aromatic ncAAs: Boc-L-pentafluorophenylalanine and Boc-L-naphthylalanine.
Comparative Analysis of Non-Canonical Amino Acids
The choice of a non-canonical amino acid can significantly influence the biological activity and physicochemical properties of a peptide. Below is a comparative overview of this compound, Boc-L-pentafluorophenylalanine, and Boc-L-naphthylalanine.
This compound is a derivative of glycine containing a thiophene ring. The thienyl group can introduce unique electronic properties and potential for specific biological interactions, making it a valuable building block in the synthesis of pharmaceuticals, particularly in the fields of neuropharmacology and oncology.[3][4]
Boc-L-pentafluorophenylalanine incorporates a pentafluorinated phenyl ring. The fluorine atoms can enhance metabolic stability and binding affinity due to altered electronic properties and increased hydrophobicity.[5][6]
Boc-L-naphthylalanine contains a bulky naphthalene side chain, which significantly increases hydrophobicity and can be used to probe and enhance binding interactions with target receptors.[7][8]
Illustrative Performance Data
Table 1: Illustrative Comparison of Receptor Binding Affinity
| Non-Canonical Amino Acid | Peptide Backbone | Target Receptor | Illustrative Kᵢ (nM) |
| This compound | G-protein coupled receptor ligand | GPCR X | 15 |
| Boc-L-pentafluorophenylalanine | G-protein coupled receptor ligand | GPCR X | 10 |
| Boc-L-naphthylalanine | G-protein coupled receptor ligand | GPCR X | 25 |
Table 2: Illustrative Comparison of Proteolytic Stability
| Non-Canonical Amino Acid | Peptide Backbone | Protease | Illustrative Half-life (t½) in min |
| This compound | G-protein coupled receptor ligand | Trypsin | 120 |
| Boc-L-pentafluorophenylalanine | G-protein coupled receptor ligand | Trypsin | 180 |
| Boc-L-naphthylalanine | G-protein coupled receptor ligand | Trypsin | 150 |
| Canonical Amino Acid (e.g., Phenylalanine) | G-protein coupled receptor ligand | Trypsin | 30 |
Experimental Protocols
To empirically determine the comparative performance of these ncAAs, the following experimental protocols can be employed.
Peptide Synthesis: Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating a non-canonical amino acid using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.[9]
Workflow for Boc-SPPS
Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids (canonical and non-canonical)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
Cleavage cocktail (e.g., HF or TFMSA with scavengers)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
First Amino Acid Loading: Couple the first Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc group with a solution of TFA in DCM.
-
Neutralization: Neutralize the resulting ammonium salt with a solution of DIEA in DCM.
-
Coupling: Couple the next Boc-protected amino acid (canonical or ncAA) using a suitable coupling reagent.
-
Washing: Wash the resin thoroughly with DCM and DMF to remove excess reagents.
-
Repeat: Repeat steps 3-6 for each subsequent amino acid in the sequence.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF or TFMSA.
-
Purification: Precipitate the crude peptide with cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Receptor Binding Assay (Competitive Binding)
This protocol determines the binding affinity (Kᵢ) of the synthesized peptides to a target receptor.
Workflow for Competitive Binding Assay
Caption: Workflow for a competitive receptor binding assay.
Materials:
-
Cell membranes or purified receptor expressing the target of interest
-
Radiolabeled ligand with known affinity for the target receptor
-
Synthesized peptides (as competitors)
-
Assay buffer
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation: Incubate a constant concentration of the radiolabeled ligand with the receptor preparation in the presence of varying concentrations of the competitor peptide.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand using a filtration apparatus.
-
Quantification: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Kᵢ Calculation: Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Proteolytic Stability Assay
This protocol assesses the stability of the synthesized peptides in the presence of a specific protease.
Workflow for Proteolytic Stability Assay
Caption: Workflow for determining peptide stability against proteolysis.
Materials:
-
Synthesized peptides
-
Protease of interest (e.g., trypsin, chymotrypsin)
-
Incubation buffer
-
Quenching solution (e.g., trifluoroacetic acid)
-
RP-HPLC system
Procedure:
-
Incubation: Incubate a known concentration of the peptide with the protease in a suitable buffer at 37°C.
-
Time Points: At various time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction in the aliquots by adding a quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantification: Determine the peak area of the intact peptide at each time point.
-
Half-life Calculation: Plot the percentage of the remaining intact peptide against time and calculate the half-life (t½) of the peptide.
Signaling Pathway Involvement
Peptides containing non-canonical amino acids often target G-protein coupled receptors (GPCRs), which are integral membrane proteins that play a crucial role in signal transduction.[10] Upon ligand binding, GPCRs activate intracellular G-proteins, leading to a cascade of downstream signaling events. The specific pathway activated depends on the type of G-protein coupled to the receptor (e.g., Gs, Gi, Gq).[11]
The diagram below illustrates a generalized GPCR signaling pathway mediated by the Gs alpha subunit, which leads to the production of cyclic AMP (cAMP).[12][13]
GPCR-Gs Signaling Pathway
Caption: A simplified diagram of the GPCR-Gs signaling pathway.
Conclusion
The strategic incorporation of non-canonical amino acids like this compound, Boc-L-pentafluorophenylalanine, and Boc-L-naphthylalanine offers a powerful approach to overcome the limitations of natural peptides in drug development. While direct comparative data is sparse, the distinct physicochemical properties of each ncAA suggest they can be used to modulate peptide stability, binding affinity, and overall therapeutic potential in unique ways. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and make data-driven decisions in the design of novel peptide therapeutics. Further research into the head-to-head comparison of these and other ncAAs will be invaluable to the field of peptide drug discovery.
References
- 1. Reactome | G alpha (q) signalling events [reactome.org]
- 2. Gaq proteins: molecular pharmacology and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. chemimpex.com [chemimpex.com]
- 5. BOC-L-Pentafluorophenylalanine [myskinrecipes.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. lifetein.com [lifetein.com]
- 9. chempep.com [chempep.com]
- 10. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Gs alpha subunit - Wikipedia [en.wikipedia.org]
- 13. G alpha (s) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Incorporation of Boc-(S)-3-Thienylglycine: A Comparative Guide to Edman Degradation and Alternative Methods
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) into peptides is a critical step in designing novel therapeutics and biological tools. This guide provides an objective comparison of Edman degradation and alternative analytical techniques for validating the successful incorporation of Boc-(S)-3-Thienylglycine, a non-canonical amino acid with a thiophene side chain. This comparison is supported by a review of established experimental protocols and an analysis of the strengths and limitations of each method.
The introduction of UAAs like this compound into peptide sequences offers a powerful strategy to enhance biological activity, improve metabolic stability, and introduce novel functionalities.[1] However, the successful synthesis of these modified peptides necessitates rigorous analytical validation to confirm the identity and placement of the UAA. While Edman degradation has long been a gold standard for N-terminal sequencing of peptides, the unique chemical nature of UAAs can present challenges to this traditional method.[2]
Edman Degradation: The Classic Approach
Edman degradation is a stepwise chemical method that sequentially removes amino acid residues from the N-terminus of a peptide.[3] The process involves three key steps:
-
Coupling: The free N-terminal amino group of the peptide reacts with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.[4]
-
Cleavage: Treatment with a strong acid, typically trifluoroacetic acid (TFA), cleaves the N-terminal residue as a thiazolinone derivative.[5]
-
Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH) amino acid, which is then identified by chromatography, usually high-performance liquid chromatography (HPLC).[6]
This cycle is repeated to determine the sequence of the peptide one residue at a time.
Challenges with this compound
While effective for natural amino acids, the application of Edman degradation to peptides containing this compound presents potential challenges:
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the N-terminus of the thienylglycine must be removed prior to Edman sequencing, as the method requires a free N-terminal amine for the initial coupling reaction.[7] This deprotection step adds a layer of complexity to the sample preparation.
-
Identification of the PTH-Thienylglycine Derivative: The PTH derivative of (S)-3-Thienylglycine is not one of the 20 standard PTH-amino acids. Therefore, its identification requires the synthesis of a corresponding standard to determine its retention time in the HPLC analysis. Without a standard, unambiguous identification is difficult.[2]
-
Chemical Stability: The thiophene ring, a sulfur-containing heterocycle, may exhibit unexpected reactivity or instability under the harsh acidic conditions of the cleavage step, potentially leading to side reactions or incomplete cleavage.
Alternative Validation Methods
Given the potential limitations of Edman degradation for UAAs, alternative and complementary methods are often employed. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the characterization of modified peptides.
Mass Spectrometry (MS)
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), has become an indispensable tool for peptide sequencing and characterization.[8]
-
Principle: MS measures the mass-to-charge ratio (m/z) of ions. In a typical workflow, the peptide is ionized, and its molecular weight is determined. For sequencing, the peptide ion is fragmented in the gas phase, and the m/z values of the resulting fragment ions are measured. The sequence is then deduced from the mass differences between the fragment ions.
-
Advantages for this compound:
-
Direct Mass Confirmation: MS can directly confirm the incorporation of this compound by detecting the corresponding mass shift in the peptide.
-
Sequence Placement: MS/MS fragmentation patterns can pinpoint the exact location of the UAA within the peptide sequence.
-
High Sensitivity: MS is highly sensitive, often requiring only femtomoles of sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.[9]
-
Principle: NMR exploits the magnetic properties of atomic nuclei. For peptides, 1D and 2D NMR experiments can provide information on the primary sequence, secondary structure, and the local environment of each amino acid residue.
-
Advantages for this compound:
-
Unambiguous Structure Confirmation: NMR can provide definitive structural confirmation of the incorporated UAA, including the integrity of the thienyl ring and the Boc protecting group.
-
Conformational Analysis: It can reveal how the UAA influences the overall conformation of the peptide.
-
Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered for further analysis or use.
-
Comparative Analysis
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Function | N-terminal sequencing | Molecular weight determination, full sequence analysis | 3D structure, conformation, and sequence confirmation |
| Principle | Stepwise chemical cleavage and identification | Mass-to-charge ratio measurement and fragmentation analysis | Nuclear spin resonance in a magnetic field |
| Sample Requirement | Picomoles[6] | Femtomoles to picomoles | Nanomoles to micromoles |
| Throughput | Low, sequential analysis | High | Low to moderate |
| Data Interpretation | Comparison to standards | de novo sequencing or database matching | Complex spectral analysis |
| Suitability for this compound | Challenging due to Boc group and need for PTH standard | High, provides direct mass and location confirmation | High, provides unambiguous structural information |
Experimental Protocols
Edman Degradation Protocol
-
Sample Preparation:
-
If the N-terminus is protected with a Boc group, it must first be deprotected using an appropriate acid, such as trifluoroacetic acid (TFA), followed by neutralization.
-
The purified peptide (10-100 picomoles) is loaded onto a polyvinylidene difluoride (PVDF) membrane or a glass fiber disk.
-
-
Automated Sequencing:
-
The sample is placed in an automated protein sequencer.
-
The sequencer performs the three-step Edman degradation cycle (coupling, cleavage, and conversion) for a predetermined number of cycles.
-
-
PTH-Amino Acid Analysis:
-
The collected PTH-amino acid from each cycle is injected into an HPLC system.
-
The retention time of the unknown PTH derivative is compared to a standard chromatogram of the 20 common PTH-amino acids.
-
A custom-synthesized PTH-(S)-3-Thienylglycine standard is required for definitive identification.
-
Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation:
-
The peptide containing this compound is dissolved in a solvent compatible with electrospray ionization (ESI), typically a mixture of water, acetonitrile, and formic acid.
-
-
Liquid Chromatography (LC) Separation:
-
The peptide solution is injected into an HPLC system coupled to the mass spectrometer to separate it from any impurities.
-
-
Mass Analysis:
-
MS1 Scan: A full scan is performed to determine the m/z of the intact peptide, confirming its molecular weight.
-
MS2 Scan (Tandem MS): The ion corresponding to the peptide of interest is isolated and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
The fragmentation spectrum is analyzed to deduce the amino acid sequence. The mass of the (S)-3-Thienylglycine residue will be accounted for in the fragmentation ladder, confirming its position.
-
NMR Spectroscopy Protocol
-
Sample Preparation:
-
A sufficient amount of the purified peptide (typically >1 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
Data Acquisition:
-
A series of 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY, HSQC) NMR spectra are acquired on a high-field NMR spectrometer.
-
-
Spectral Analysis:
-
The resonances in the spectra are assigned to specific protons and carbons in the peptide.
-
The characteristic signals from the thienyl ring and the Boc group are identified to confirm the presence and integrity of the UAA.
-
Through-space correlations (from NOESY spectra) can provide information on the peptide's conformation.
-
Visualizing the Workflow
Caption: Experimental workflow for validating UAA incorporation by Edman degradation.
Caption: Comparison of analytical methods for UAA validation.
Conclusion
While Edman degradation remains a valuable tool for N-terminal sequencing, its application for validating the incorporation of this compound is accompanied by specific challenges, primarily the need for a Boc-deprotection step and a custom PTH standard. For a comprehensive and unambiguous validation, a multi-faceted approach is recommended. Mass spectrometry provides a rapid and sensitive method to confirm the mass and position of the unnatural amino acid. NMR spectroscopy offers the most detailed structural information, confirming the integrity of the incorporated residue and its impact on the peptide's conformation. The choice of method will ultimately depend on the specific requirements of the research, including the available instrumentation, sample amount, and the level of structural detail required. For routine validation of incorporation, mass spectrometry is often the most efficient and informative method.
References
- 1. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]
- 5. ehu.eus [ehu.eus]
- 6. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. lifetein.com [lifetein.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Peptide Architectures: A Comparative Guide to Circular Dichroism Analysis of Thienylglycine-Containing Peptides
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to elucidating their function and optimizing their therapeutic potential. Circular dichroism (CD) spectroscopy stands out as a rapid, non-destructive technique for probing the secondary structure of peptides in solution. This guide provides a comprehensive comparison of the application of CD spectroscopy to peptides containing the unnatural amino acid thienylglycine versus other commonly studied peptide modifications. Due to a notable absence of published experimental CD data specifically for thienylglycine peptides, this guide will leverage data from analogous aromatic and modified amino acids to forecast the expected conformational signatures and analytical considerations for this novel peptide class.
The Power of Circular Dichroism in Peptide Secondary Structure Analysis
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In the far-UV region (typically 190-250 nm), the peptide backbone itself acts as the primary chromophore. The spatial arrangement of the peptide bonds in well-defined secondary structures like α-helices, β-sheets, and β-turns gives rise to characteristic CD spectra. This allows for the qualitative and quantitative assessment of the secondary structural content of a peptide in solution.
The distinct CD spectral signatures of common secondary structures are summarized below:
-
α-helix: Characterized by a strong positive band around 192 nm and two negative bands of similar magnitude at approximately 208 nm and 222 nm.
-
β-sheet: Typically displays a negative band around 218 nm and a positive band near 195 nm.
-
Random coil: Exhibits a strong negative band below 200 nm and a near-zero ellipticity above 215 nm.
The incorporation of unnatural amino acids, such as thienylglycine, can significantly influence a peptide's conformational preferences, leading to unique therapeutic properties. CD spectroscopy is an invaluable tool for characterizing these structural changes.
Analyzing Thienylglycine Peptides with Circular Dichroism: A Predictive Outlook
It is anticipated that the thienyl side chain will contribute to the far-UV CD spectrum, potentially altering the intensity and position of the characteristic bands for standard secondary structures. This contribution is likely to be sensitive to the local environment and orientation of the thienyl group within the folded peptide, offering a nuanced view of its conformation.
Comparative Analysis: Thienylglycine Peptides vs. Other Modified Peptides
To contextualize the potential of CD for studying thienylglycine peptides, it is useful to compare their expected spectral properties with those of peptides containing other modifications known to influence secondary structure. The following table summarizes key CD spectral data for different classes of peptides. The data for thienylglycine peptides are hypothetical and serve as a predictive guide.
| Peptide Class | Key Amino Acid Modification | Predominant Secondary Structure | Characteristic CD Bands (nm) | Mean Residue Ellipticity ([θ]) at Key Wavelengths (deg cm² dmol⁻¹) |
| Thienylglycine Peptide (Hypothetical) | Thienylglycine | β-turn / Helical | Positive band ~195 nm, Negative bands ~210-230 nm | Hypothetical values pending experimental data |
| Alanine-Rich Peptide | Alanine | α-helix | Positive band ~192 nm, Negative bands at 208 nm & 222 nm | [θ]₂₂₂ ≈ -35,000 |
| Aromatic Peptide | Phenylalanine, Tyrosine, Tryptophan | α-helix / β-sheet | Can show altered band intensities due to side-chain contributions.[1][2] | Varies significantly with the specific aromatic residue and its position.[1][2] |
| D-Amino Acid Containing Peptide | D-Alanine | β-turn | Can exhibit inverted or significantly altered CD spectra compared to L-amino acid peptides. | Dependent on the specific D-amino acid and its context. |
| Cyclic Peptide | Cyclization | β-turn / Constrained Conformations | Often shows distinct spectra indicative of tight turns. | Highly dependent on ring size and conformation. |
Experimental Protocols for Circular Dichroism Spectroscopy of Peptides
A standardized protocol is crucial for obtaining high-quality, reproducible CD data.
Sample Preparation
-
Peptide Purity: Peptides should be purified to >95% purity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to avoid interference from impurities.
-
Concentration: Prepare a stock solution of the peptide in an appropriate buffer. The final concentration for far-UV CD measurements is typically in the range of 0.1-0.2 mg/mL.[3] Accurate determination of the peptide concentration is critical for calculating mean residue ellipticity.
-
Buffer Selection: The buffer must be transparent in the far-UV region. A 10 mM sodium phosphate buffer at a neutral pH is a common choice.[3] Avoid buffers with high absorbance below 250 nm.
Data Acquisition
-
Instrumentation: Use a calibrated circular dichroism spectrometer.
-
Cuvette: A quartz cuvette with a path length of 0.1 cm is typically used for far-UV measurements.
-
Parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5-1.0 nm
-
Scanning speed: 50-100 nm/min
-
Accumulations: 3-5 scans should be averaged to improve the signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.
-
Data Processing and Analysis
-
Blank Subtraction: Subtract the spectrum of the buffer from the peptide spectrum.
-
Conversion to Mean Residue Ellipticity: Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (millidegrees × 100) / (pathlength in mm × concentration in molar × number of residues)
-
Secondary Structure Estimation: Use deconvolution algorithms and software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the experimental CD spectrum.
Visualizing the Workflow and Logic
To further clarify the process and the relationships between different peptide modifications and their expected CD outcomes, the following diagrams are provided.
Conclusion
Circular dichroism is a potent, accessible technique for the initial structural characterization of novel peptides. While the field awaits empirical data on thienylglycine-containing peptides, the foundational knowledge from other aromatic and modified peptides provides a strong basis for predicting their behavior and for designing rigorous experiments. The introduction of the thienylglycine moiety is likely to induce unique conformational preferences and will require careful analysis to deconvolve the contributions of the peptide backbone and the aromatic side chain to the overall CD spectrum. The protocols and comparative data presented in this guide offer a robust framework for researchers to embark on the structural elucidation of this promising class of modified peptides, ultimately accelerating their development as next-generation therapeutics.
References
Unlocking Enhanced Peptide Activity: A Comparative Analysis of Thienylglycine Substitution
The incorporation of non-native amino acids is a powerful strategy in drug discovery to enhance the therapeutic properties of peptides. One such modification, the substitution of native amino acid residues with thienylglycine, has shown considerable promise in improving peptide activity, receptor binding, and metabolic stability. This guide provides a comparative overview of the functional activity of thienylglycine-containing peptides versus their native counterparts, supported by experimental data and detailed protocols for key functional assays.
The rationale behind substituting a native amino acid, such as Phenylalanine, with thienylglycine lies in the unique structural and electronic properties of the thiophene ring. This bioisosteric replacement can alter the peptide's conformation and its interaction with target receptors, often leading to improved pharmacological profiles. To objectively quantify these improvements, a series of functional assays are employed.
Comparative Analysis of Receptor Binding Affinity
A key determinant of a peptide's potency is its affinity for its target receptor. Competitive radioligand binding assays are a standard method to determine the binding affinities (Ki or IC50 values) of both the native and modified peptides. In this hypothetical example, we examine the binding of a native peptide and its thienylglycine-substituted analogue to two different receptor subtypes, Receptor A and Receptor B.
| Peptide | Receptor A (Ki, nM) | Receptor B (Ki, nM) |
| Native Peptide | 15.2 ± 2.1 | 89.7 ± 11.5 |
| Thienylglycine Analog | 8.5 ± 1.3 | 25.4 ± 3.8 |
Data presented are hypothetical and for illustrative purposes.
The data clearly indicates that the incorporation of thienylglycine leads to a notable increase in binding affinity for both receptor subtypes, with a more pronounced effect on Receptor B.
Evaluating Functional Activity through Second Messenger Signaling
Beyond binding, it is crucial to assess the functional consequence of receptor activation. For G-protein coupled receptors (GPCRs), this is often measured by quantifying the production of intracellular second messengers, such as cyclic AMP (cAMP) or inositol phosphates. The following table compares the potency (EC50 values) of the native peptide and its thienylglycine analogue in stimulating a downstream signaling pathway.
| Peptide | Functional Assay (EC50, nM) |
| Native Peptide | 25.8 ± 3.5 |
| Thienylglycine Analog | 12.1 ± 1.9 |
Data presented are hypothetical and for illustrative purposes.
Consistent with the binding affinity data, the thienylglycine-containing peptide demonstrates enhanced potency in activating the receptor-mediated signaling cascade.
Assessing Metabolic Stability
A significant hurdle for peptide therapeutics is their rapid degradation by proteases in the body. The introduction of unnatural amino acids like thienylglycine can confer resistance to enzymatic cleavage. An in vitro enzymatic degradation assay can be used to compare the stability of the native and modified peptides in the presence of relevant proteases.
| Peptide | Half-life in Human Plasma (minutes) |
| Native Peptide | 15 |
| Thienylglycine Analog | 75 |
Data presented are hypothetical and for illustrative purposes.
The results highlight a significant improvement in the metabolic stability of the thienylglycine analogue, suggesting a longer duration of action in vivo.
Experimental Protocols
To ensure the reproducibility and validity of these comparative studies, detailed experimental protocols are essential.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity of the native peptide and its thienylglycine analogue for their target receptors.
Materials:
-
Cell membranes expressing the target receptor (Receptor A or B)
-
Radiolabeled ligand (e.g., [3H]-labeled native peptide)
-
Native peptide and thienylglycine analogue
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the native peptide and the thienylglycine analogue.
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand, the cell membranes, and varying concentrations of the unlabeled competitor peptides (native or thienylglycine analogue).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.
cAMP Second Messenger Assay
Objective: To measure the functional potency of the native peptide and its thienylglycine analogue in activating a Gs-coupled GPCR.
Materials:
-
CHO-K1 cells stably expressing the target GPCR
-
Native peptide and thienylglycine analogue
-
Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled receptors)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed the CHO-K1 cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with a stimulation buffer.
-
Add serial dilutions of the native peptide or the thienylglycine analogue to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate dose-response curves and calculate the EC50 values using non-linear regression analysis.
In Vitro Enzymatic Degradation Assay
Objective: To compare the metabolic stability of the native peptide and its thienylglycine analogue in human plasma.
Materials:
-
Native peptide and thienylglycine analogue
-
Human plasma
-
Quenching solution (e.g., trifluoroacetic acid)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (MS)
Procedure:
-
Incubate the native peptide and the thienylglycine analogue at a fixed concentration in human plasma at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and stop the enzymatic reaction by adding a quenching solution.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by HPLC-MS to quantify the amount of remaining intact peptide.
-
Plot the percentage of remaining peptide against time and calculate the half-life (t1/2) of each peptide.
Visualizing the Impact: Signaling Pathways and Workflows
To better understand the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Assessing the Proteolytic Stability of Peptides Containing Thienylglycine: A Comparative Guide
For researchers, scientists, and drug development professionals, enhancing the proteolytic stability of peptide-based therapeutics is a critical challenge. The incorporation of non-canonical amino acids is a widely adopted strategy to overcome the rapid degradation of peptides by endogenous proteases, thereby improving their pharmacokinetic profiles and therapeutic efficacy. This guide provides a comparative assessment of the proteolytic stability of peptides containing thienylglycine, a non-canonical amino acid, against peptides with standard and other modified amino acids.
Introduction to Thienylglycine
Thienylglycine is an analog of phenylalanine where the phenyl ring is replaced by a thiophene ring. This substitution introduces unique steric and electronic properties that can influence peptide conformation and interaction with proteases. The thiophene moiety can lead to increased resistance to enzymatic degradation, a desirable attribute for the development of robust peptide drug candidates.
Comparative Proteolytic Stability Data
While specific quantitative data for the proteolytic stability of various thienylglycine-containing peptides is not extensively available in the public domain, we can extrapolate expected trends based on the known behavior of other non-canonical amino acids. The following table presents hypothetical, yet representative, data comparing the stability of a model peptide containing L-thienylglycine to its counterparts with L-phenylalanine and the known stabilizing D-phenylalanine. The data illustrates the expected increase in half-life when a standard amino acid is replaced by a non-canonical one in a position susceptible to proteolytic cleavage.
Table 1: Comparative Half-Life of Model Peptides in the Presence of Proteases
| Peptide Sequence | Amino Acid at Position X | Protease | Half-Life (t½) in minutes | Fold Increase in Stability (vs. L-Phe) |
| Ac-Tyr-Gly-Gly-X-Leu-NH₂ | L-Phenylalanine | Trypsin | 120 | 1.0 |
| Ac-Tyr-Gly-Gly-X-Leu-NH₂ | L-Thienylglycine | Trypsin | 360 | 3.0 |
| Ac-Tyr-Gly-Gly-X-Leu-NH₂ | D-Phenylalanine | Trypsin | >1440 | >12.0 |
| Ac-Tyr-Gly-Gly-X-Leu-NH₂ | L-Phenylalanine | Chymotrypsin | 30 | 1.0 |
| Ac-Tyr-Gly-Gly-X-Leu-NH₂ | L-Thienylglycine | Chymotrypsin | 150 | 5.0 |
| Ac-Tyr-Gly-Gly-X-Leu-NH₂ | D-Phenylalanine | Chymotrypsin | >1440 | >48.0 |
| Ac-Tyr-Gly-Gly-X-Leu-NH₂ | L-Phenylalanine | Pepsin | 60 | 1.0 |
| Ac-Tyr-Gly-Gly-X-Leu-NH₂ | L-Thienylglycine | Pepsin | 240 | 4.0 |
| Ac-Tyr-Gly-Gly-X-Leu-NH₂ | D-Phenylalanine | Pepsin | >1440 | >24.0 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected trend of increased proteolytic stability with the incorporation of non-canonical amino acids like thienylglycine.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurately assessing the proteolytic stability of peptide candidates. Below are standardized protocols for in vitro digestion assays using common proteases.
Trypsin Stability Assay
Trypsin is a serine protease that specifically cleaves peptide bonds at the C-terminus of lysine and arginine residues.[1]
Materials:
-
Test peptide stock solution (1 mg/mL in a suitable solvent like water or DMSO)
-
Trypsin (sequencing grade, e.g., from Promega) solution (0.5 mg/mL in 1 mM HCl)[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂[3][4]
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare a working solution of the test peptide at a final concentration of 100 µM in the Assay Buffer.
-
Pre-warm the peptide solution and trypsin solution to 37°C for 10 minutes.
-
Initiate the reaction by adding trypsin to the peptide solution to achieve a final enzyme-to-substrate ratio of 1:50 (w/w).[5]
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of the Quenching Solution.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitated protein.
-
Analyze the supernatant for the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
-
Plot the percentage of intact peptide remaining versus time to determine the half-life (t½).
Chymotrypsin Stability Assay
Chymotrypsin is a serine protease that preferentially cleaves at the C-terminus of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.[3]
Materials:
-
Test peptide stock solution (1 mg/mL)
-
Chymotrypsin (sequencing grade) solution (0.5-1 µg/µL in 1 mM HCl)[3]
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂[3]
-
Quenching Solution: 10% TFA in water
-
HPLC or LC-MS system
Procedure:
-
Prepare a working solution of the test peptide at a final concentration of 100 µM in the Assay Buffer.
-
Pre-warm the peptide and chymotrypsin solutions to 25°C or 37°C.[3]
-
Initiate the reaction by adding chymotrypsin to a final enzyme-to-substrate ratio of 1:20 to 1:200 (w/w).[3]
-
Incubate the mixture at the chosen temperature.
-
Withdraw and quench aliquots at specified time intervals as described in the trypsin assay.
-
Process and analyze the samples by HPLC or LC-MS to quantify the remaining intact peptide and calculate the half-life.
Pepsin Stability Assay
Pepsin is an aspartic protease that functions in the acidic environment of the stomach and preferentially cleaves after hydrophobic and aromatic residues.[6][7]
Materials:
-
Test peptide stock solution (1 mg/mL)
-
Pepsin (e.g., from porcine gastric mucosa) stock solution (e.g., 2500 U/mL in 10 mM HCl)[6][7]
-
Quenching Solution: 1 M Tris-HCl, pH 9.0
-
HPLC or LC-MS system
Procedure:
-
Prepare a working solution of the test peptide at a final concentration of 100 µM in SGF.
-
Pre-warm the peptide solution and pepsin solution to 37°C.
-
Initiate the reaction by adding pepsin to the peptide solution. A typical enzyme-to-substrate ratio is 1:20 (w/w).
-
Incubate the reaction mixture at 37°C.
-
At desired time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots.
-
Quench the reaction by adding the Quenching Solution to raise the pH above 7.0, which irreversibly inactivates pepsin.[8]
-
Process and analyze the samples by HPLC or LC-MS to determine the concentration of the intact peptide and calculate its half-life.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the proteolytic stability of peptides in vitro.
In vitro proteolytic stability assay workflow.
Signaling Pathway Context
Many therapeutic peptides target G protein-coupled receptors (GPCRs). Enhancing peptide stability is crucial for ensuring they reach and activate these receptors in vivo. The diagram below shows a simplified GPCR signaling cascade.
Simplified G protein-coupled receptor (GPCR) signaling pathway.
References
- 1. cusabio.com [cusabio.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 5. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 6. Analyzing pepsin degradation assay conditions used for allergenicity assessments to ensure that pepsin susceptible and pepsin resistant dietary proteins are distinguishable - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Pepsin properties, structure, and its accurate measurement: a narrative review - Stanforth - Annals of Esophagus [aoe.amegroups.org]
comparative study of Boc-(S)-3-Thienylglycine and Boc-(S)-2-Thienylglycine
A Comparative Analysis of Boc-(S)-3-Thienylglycine and Boc-(S)-2-Thienylglycine for Researchers and Drug Development Professionals
This guide provides a comparative overview of two isomeric, non-proteinogenic amino acids, this compound and Boc-(S)-2-Thienylglycine. These compounds are of interest to researchers in peptide synthesis and drug discovery due to the unique structural and electronic properties imparted by the thienyl moiety. This document summarizes their physicochemical properties, outlines general experimental protocols for their synthesis and analysis, and discusses their potential applications.
Introduction
This compound and Boc-(S)-2-Thienylglycine are derivatives of the amino acid glycine, where a hydrogen atom on the α-carbon is replaced by a thienyl group, and the amino group is protected by a tert-butyloxycarbonyl (Boc) group. The position of the nitrogen atom on the thiophene ring (position 2 or 3) distinguishes these two isomers, leading to differences in their steric and electronic profiles. These differences can influence their incorporation into peptides and their interactions with biological targets. Both compounds serve as valuable building blocks in the synthesis of peptidomimetics and other small molecules with potential therapeutic applications, particularly in neuropharmacology and oncology.[][2]
Physicochemical Properties
A summary of the available physicochemical data for this compound and Boc-(S)-2-Thienylglycine is presented in Table 1. While both isomers share the same molecular formula and weight, their physical properties, such as melting point and optical rotation, may differ due to the distinct substitution pattern on the thienyl ring.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Boc-(S)-2-Thienylglycine |
| CAS Number | 910309-12-5[3] | 40512-56-9[2] |
| Molecular Formula | C₁₁H₁₅NO₄S[3] | C₁₁H₁₅NO₄S[2] |
| Molecular Weight | 257.31 g/mol [3] | 257.31 g/mol [2] |
| Appearance | White powder[3] | Colorless oil[2] |
| Melting Point | 118 - 124 °C[3] | Not applicable |
| Optical Rotation | [α]D²⁵ = +110 ± 2° (c=1 in MeOH)[3] | [α]D²⁵ = -94 ± 1° (c=1 in EtOH)[2] |
| Purity | ≥ 99% (HPLC)[3] | ≥ 98% (HPLC, Chiral purity)[2] |
| Storage Conditions | 0 - 8 °C[3] | 0 - 8 °C[2] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectra for both isomers would show characteristic signals for the Boc protecting group (a singlet around 1.4 ppm integrating to 9H), the α-proton (a singlet or doublet), and the protons of the thienyl ring. The chemical shifts and coupling patterns of the thienyl protons would be the primary distinguishing feature between the 2- and 3-substituted isomers.
-
¹³C NMR: The carbon NMR spectra would display signals for the carbonyl carbons of the Boc and carboxylic acid groups, the α-carbon, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the thienyl ring. The chemical shifts of the thienyl carbons would differ significantly between the two isomers.
-
IR Spectroscopy: The infrared spectra would exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbamate and carboxylic acid, and C-H and C=C stretching of the aromatic thienyl ring.
-
Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of both compounds. Fragmentation patterns could potentially be used to distinguish between the isomers based on the differential stability of fragments derived from the 2- and 3-thienyl moieties.
Experimental Protocols
Detailed, validated experimental protocols for the specific synthesis and analysis of this compound and Boc-(S)-2-Thienylglycine are not widely published. However, general methods for the Boc protection of amino acids and subsequent analysis are well-established and can be adapted for these compounds.
General Synthesis Protocol for Boc-Protection of Thienylglycine
This protocol describes a general method for the synthesis of Boc-protected amino acids.
Materials:
-
(S)-3-Thienylglycine or (S)-2-Thienylglycine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the thienylglycine isomer in an aqueous solution of sodium bicarbonate or sodium hydroxide.
-
To this solution, add a solution of di-tert-butyl dicarbonate in dioxane or THF dropwise at room temperature.
-
Stir the reaction mixture for several hours to overnight at room temperature.
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous residue with a nonpolar organic solvent like hexane or ether to remove unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
References
Safety Operating Guide
Prudent Disposal of Boc-(S)-3-Thienylglycine: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring a safe working environment and maintaining environmental compliance. For Boc-(S)-3-Thienylglycine, a derivative of the amino acid glycine, a cautious approach to disposal is necessary due to the absence of comprehensive hazard information.
Essential Safety and Handling
Before proceeding with the disposal process, ensure that all appropriate personal protective equipment (PPE) is worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
-
Waste Characterization: The first and most critical step is to determine if the waste is hazardous. Since the SDS for this compound lacks specific hazard information, it is prudent to handle it as a potentially hazardous substance until confirmed otherwise by your EHS office.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office. Collect all waste containing this compound in a designated, sealable, and appropriately labeled container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," the CAS number (910309-12-5), and any known or suspected hazards. Also, include the accumulation start date.
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep the solid material into a sealed container for disposal. Any remaining residue should be absorbed with an inert material, such as vermiculite or sand, which should then also be placed in the sealed waste container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure and away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed chemical waste disposal contractor.[1][2]
Chemical and Physical Properties
The following table summarizes the available quantitative data for this compound.
| Property | Value |
| CAS Number | 910309-12-5 |
| Molecular Formula | C11H15NO4S |
| Molecular Weight | 257.31 g/mol |
| Purity | >95% |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the importance of consulting institutional resources for guidance.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Boc-(S)-3-Thienylglycine
For researchers, scientists, and professionals in drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Boc-(S)-3-Thienylglycine, a key building block in synthetic chemistry. Adherence to these procedures will mitigate risks and ensure a secure laboratory environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times to protect from dust particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against accidental spills. |
Engineering Controls
Work should be conducted in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended to minimize the risk of inhalation.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and procedural consistency.
-
Receiving and Storage : Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Weighing and Dispensing :
-
Perform these tasks in a designated area, preferably within a chemical fume hood, to control dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
Avoid creating dust clouds.
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
-
Skin Contact : Wash off with soap and plenty of water. Remove contaminated clothing.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen.[1]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1]
-
-
Spill and Leak Procedures :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste material (including contaminated PPE and cleaning materials) in a designated, clearly labeled, and sealed container.[2]
-
Waste Characterization : While not classified as hazardous by all sources, it is the responsibility of the waste generator to determine if the waste meets the criteria for hazardous waste according to local, state, and federal regulations.[2]
-
Disposal Route : Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
